trans-Pulegol
Description
Structure
3D Structure
Properties
CAS No. |
18649-91-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
JGVWYJDASSSGEK-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@@H](C1)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1)O |
Origin of Product |
United States |
Foundational & Exploratory
The Stereochemistry of trans-Pulegol: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Characterization, and Stereochemical Nuances of trans-Pulegol and Its Isomers for Applications in Drug Discovery and Development.
Introduction
Pulegol, a naturally occurring monoterpenoid alcohol, and its various stereoisomers are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The precise three-dimensional arrangement of the hydroxyl, methyl, and isopropylidene groups on the cyclohexane ring gives rise to a family of stereoisomers, each with unique physical, chemical, and biological properties. Among these, this compound presents a specific stereochemical configuration that influences its reactivity and potential as a chiral building block. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its relationship to other pulegol isomers, proposed synthetic strategies, and a summary of its key quantitative and spectroscopic data. Furthermore, this document explores the structure-activity relationships of pulegol derivatives to inform future drug development endeavors.
Stereoisomers of Pulegol
Pulegol (C₁₀H₁₈O) possesses three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The most commonly discussed isomers include isopulegol, neo-isopulegol, and their respective enantiomers. The cis/trans nomenclature in the context of pulegol typically refers to the relative orientation of the hydroxyl group and the isopropylidene group on the cyclohexane ring. In this compound, these two bulky substituents are on opposite sides of the ring, leading to a more thermodynamically stable chair conformation where they can both occupy equatorial positions.
Proposed Stereoselective Synthesis of this compound
While commercially available starting materials often favor the synthesis of isopulegol derivatives, a plausible stereoselective route to this compound can be proposed based on the reduction of (+)-pulegone. The stereochemical outcome of the reduction of the carbonyl group is highly dependent on the choice of reducing agent and reaction conditions.
A proposed synthetic workflow is outlined below:
Experimental Protocol: Stereoselective Reduction of (+)-Pulegone
Objective: To synthesize this compound via the stereoselective reduction of (+)-pulegone.
Materials:
-
(+)-Pulegone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Lithium aluminum hydride (LiAlH₄) (1.1 eq)
-
Methanol (solvent for NaBH₄) or anhydrous Diethyl ether/THF (solvent for LiAlH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Reaction Setup: A solution of (+)-pulegone in the appropriate anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄. The flask is cooled in an ice bath to 0 °C.
-
Addition of Reducing Agent: The reducing agent is added portion-wise to the stirred solution of pulegone over a period of 15-30 minutes, maintaining the temperature at 0 °C. The choice of reducing agent is critical for stereoselectivity. Bulky hydride reagents tend to favor axial attack on the carbonyl group of the most stable chair conformation of pulegone, which would lead to the equatorial hydroxyl group characteristic of this compound.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up:
-
For NaBH₄ in methanol: The reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or ethyl acetate.
-
For LiAlH₄ in ether/THF: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic filtrate is collected.
-
-
Extraction and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude mixture of pulegol isomers is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.
-
Characterization: The purified this compound is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its optical rotation is measured.
Quantitative Data of Pulegol Stereoisomers
The physical properties of pulegol stereoisomers, particularly their optical rotation, are crucial for their characterization and for assessing their enantiomeric purity. The sign of the specific rotation indicates whether the compound is dextrorotatory (+) or levorotatory (-).
| Stereoisomer | Specific Rotation ([α]D) | Boiling Point (°C) |
| (-)-Isopulegol | -22° (neat) | 91 (13 mmHg) |
| (+)-Isopulegol | +22° (neat) | 91 (13 mmHg) |
| (+)-Neo-isopulegol | +4.5° (neat) | 212 |
| (-)-cis-Pulegol | -19.5° (neat) | 212-214 |
| (+)-trans-Pulegol | Not readily available | Not readily available |
Note: Data is compiled from various sources and may vary depending on the experimental conditions.
Structure-Activity Relationship of Pulegol Derivatives
The stereochemistry of pulegol and its derivatives plays a critical role in their biological activity. Variations in the spatial arrangement of functional groups can significantly impact their interaction with biological targets. For instance, the antimicrobial and anti-inflammatory properties of pulegol-derived compounds are often stereodependent.
A Technical Guide to the Natural Sources of trans-Pulegol
For researchers, scientists, and drug development professionals, understanding the natural occurrence and biosynthesis of specific phytochemicals is paramount for their potential exploitation. This in-depth technical guide focuses on trans-pulegol, a monoterpenoid alcohol, providing a comprehensive overview of its natural sources, biosynthetic origins, and the methodologies for its extraction and quantification.
Natural Occurrence of this compound
This compound is a less abundant isomer of pulegol found in the essential oils of various aromatic plants, primarily within the Lamiaceae family. While its concentration is often lower than its cis- counterpart and other major monoterpenes like pulegone and menthone, it is a consistent, albeit minor, constituent in several species. The table below summarizes the quantitative data available for this compound and its isomers in select natural sources. It is important to note that many studies identify "isopulegone" without specifying the stereoisomer, which can create ambiguity in the data.
| Plant Species | Family | Plant Part | This compound (% of Essential Oil) | Other Pulegol Isomers (% of Essential Oil) | Reference(s) |
| Mentha pulegium | Lamiaceae | Aerial Parts | Not explicitly quantified | cis-Isopulegone (1.31% - 1.55%) | [1] |
| Mentha pulegium | Lamiaceae | Leaves | Not explicitly quantified | Isopulegone (2.53%) | [2] |
Biosynthesis of Pulegol Isomers
The biosynthesis of pulegol isomers is intricately linked to the well-characterized menthol biosynthesis pathway in Mentha species. The pathway originates from geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions involving cyclization, hydroxylation, and reduction steps. The formation of this compound is a result of the stereospecific reduction of precursor molecules.
The key steps leading to the formation of pulegol isomers are as follows:
-
Geranyl Pyrophosphate (GPP) Cyclization: The pathway begins with the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase.
-
Hydroxylation: (-)-Limonene undergoes hydroxylation at the C3 position by (-)-limonene-3-hydroxylase to yield (-)-trans-isopiperitenol.
-
Dehydrogenation: (-)-trans-Isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase to form (-)-isopiperitenone.
-
Reduction to Pulegol Isomers: The crucial step for the formation of pulegol isomers is the reduction of the endocyclic double bond of (-)-isopiperitenone by (-)-isopiperitenone reductase (IPR). This reduction can lead to the formation of different stereoisomers of pulegone, which are then further reduced to pulegol isomers by pulegone reductase. The stereoselectivity of these reductases determines the specific isomer of pulegol that is produced. For instance, in peppermint, (-)-isopiperitenone reductase specifically produces (+)-cis-isopulegone. The formation of this compound would likely involve a reductase with different stereospecificity or a subsequent isomerization step.
Below is a diagram illustrating the putative biosynthetic pathway leading to pulegol isomers.
References
The Biosynthesis of Pulegol Isomers: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of pulegol isomers, crucial intermediates in the production of valuable monoterpenoids such as menthol. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols, and visualizes the biosynthetic and regulatory pathways.
Introduction to Pulegol Biosynthesis
Pulegol and its isomers are naturally occurring monoterpenols that serve as pivotal precursors in the biosynthesis of a diverse array of aromatic compounds, most notably the commercially significant menthol isomers. The primary biosynthetic pathway leading to pulegol is extensively studied in species of the Mentha (mint) genus, particularly Mentha x piperita (peppermint). This pathway involves a series of stereospecific enzymatic reactions that convert the ubiquitous acyclic precursor, geranyl pyrophosphate (GPP), into the cyclic ketone (+)-pulegone, which is then further metabolized to various pulegol and menthol isomers. Understanding and harnessing this pathway is of significant interest for the industrial production of flavorings, fragrances, and pharmaceutical agents through both traditional plant cultivation and modern synthetic biology approaches.
The Core Biosynthetic Pathway
The biosynthesis of (+)-pulegone, the direct precursor to pulegol isomers, is a multi-step enzymatic process localized within the secretory cells of peltate glandular trichomes on the aerial surfaces of mint plants. The pathway commences with the formation of GPP and proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization steps.
The key enzymatic steps leading to (+)-pulegone are:
-
Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the universal precursor for monoterpene biosynthesis.
-
(-)-Limonene Synthase (LS): Mediates the cyclization of GPP to form the parent olefin, (-)-limonene.[1]
-
(-)-Limonene-3-Hydroxylase (L3OH): A cytochrome P450 monooxygenase that catalyzes the stereospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1]
-
(-)-trans-Isopiperitenol Dehydrogenase (IPD): An NAD+-dependent enzyme that oxidizes the hydroxyl group of (-)-trans-isopiperitenol to form (-)-isopiperitenone.[1]
-
(-)-Isopiperitenone Reductase (IPR): An NADPH-dependent reductase that catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone.[1]
-
(+)-cis-Isopulegone Isomerase (IPI): Catalyzes the isomerization of the double bond in (+)-cis-isopulegone to form the more thermodynamically stable α,β-unsaturated ketone, (+)-pulegone.[1]
-
(+)-Pulegone Reductase (PR): An NADPH-dependent enzyme that reduces the exocyclic double bond of (+)-pulegone to yield a mixture of (-)-menthone and (+)-isomenthone.[1] From pulegone, various reductases can produce the different pulegol isomers.
References
An In-depth Technical Guide on the Chemical Properties of trans-Pulegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Pulegol is a naturally occurring monoterpene alcohol that has garnered interest within the scientific community for its potential applications in chemical synthesis and drug development. As an isomer of pulegol, its distinct stereochemistry influences its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its physical constants, spectral data, and relevant experimental protocols.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various applications. While data specifically for the trans-isomer can be limited, the following table summarizes the available information for pulegol, with notations on isomer specificity where possible.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Melting Point | 46-47 °C | For "pulegol"[2] |
| Boiling Point | 227.629 °C at 760 mmHg | For "pulegol"[2] |
| Density | 0.933 g/cm³ | For "pulegol"[2] |
| Flash Point | 91.269 °C | For "pulegol"[2] |
| Optical Rotation | Not available |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the key spectral data for pulegol, with a focus on identifying characteristics of the trans-isomer where possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum: The ¹³C NMR spectrum of pulegol provides insight into the carbon framework of the molecule. The following data is attributed to "pulegol," with "this compound" listed as a synonym.[3]
-
Solvent: CDCl₃
(Note: Specific peak assignments for this compound require further experimental verification.)
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. A mass spectrum for "pulegol" is available on SpectraBase, which lists "this compound" as a synonym.[3]
(Note: The fragmentation pattern is characteristic of the pulegol structure, but subtle differences may exist between isomers.)
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the development of new procedures.
Synthesis of (+)-trans-Pulegol from (+)-Pulegone
A common method for the synthesis of this compound is the reduction of the corresponding ketone, pulegone. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (+)-pulegone in anhydrous diethyl ether is prepared.
-
Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.
-
Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (+)-trans-pulegol.
Spectroscopic Analysis Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
IR Spectroscopy Sample Preparation (Liquid Film):
-
Place a drop of the neat this compound sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer and acquire the IR spectrum.
GC-MS Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The instrument will separate the components of the sample and generate a mass spectrum for each.
Reaction Pathways
The reduction of pulegone to pulegol is a key transformation that illustrates the stereochemical control in organic synthesis. The hydride from a reducing agent like lithium aluminum hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of cis or trans isomers, respectively. The predominance of the trans product is often observed due to steric hindrance guiding the approach of the hydride.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. The presented data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile monoterpene. Further research to definitively characterize the properties of the pure trans-isomer is encouraged to expand its potential applications.
References
Technical Whitepaper: Discovery and Isolation of trans-Pulegol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methods for the discovery and isolation of trans-pulegol, a naturally occurring monoterpenoid alcohol. This compound, a stereoisomer of pulegol, is of interest for its potential applications in chemical synthesis and fragrance industries. This guide details methodologies for its isolation from natural sources, primarily essential oils, and its synthesis via chemical reduction of (+)-pulegone. Detailed experimental protocols, purification techniques, and characterization data are presented to serve as a resource for researchers. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.
Introduction
This compound, systematically named (1S,5R)-2-isopropylidene-5-methyl-cyclohexanol, is a monoterpenoid alcohol and a stereoisomer of pulegol. It is structurally related to other well-known monoterpenes such as pulegone, menthone, and menthol, which are principal components of essential oils from plants in the Mentha genus[1]. While not as abundant as its precursor pulegone, this compound has been identified as a minor constituent in the essential oil of species like Mentha pulegium (pennyroyal)[2]. Its discovery is intrinsically linked to the extensive phytochemical analysis of mint species. Due to its specific stereochemistry, this compound is a valuable chiral building block in organic synthesis. This guide focuses on the two primary routes for obtaining this compound: direct isolation from natural plant matter and stereoselective synthesis from more abundant precursors.
Primary Methods for Obtaining this compound
Isolation from Natural Sources
The primary natural source of this compound is the essential oil of aromatic plants, particularly from the Lamiaceae family. Mentha pulegium, for instance, contains pulegone as its major component, which can be accompanied by smaller amounts of its reduction products, including this compound[3][4].
The general procedure involves:
-
Extraction of Essential Oil: Hydrodistillation is the most common method for extracting essential oils from the aerial parts of the plant[5]. This process uses steam to volatilize the oil, which is then condensed and separated from the aqueous phase.
-
Chromatographic Separation: The resulting crude essential oil is a complex mixture of volatile compounds. Isolating this compound requires chromatographic techniques. Flash column chromatography is highly effective for separating isomers and compounds with different polarities.
Synthesis from Precursors
A more common and reliable method for obtaining significant quantities of pulegol isomers is through the chemical reduction of (+)-pulegone, which is readily available from pennyroyal oil[6].
Reduction of (+)-Pulegone: The reduction of the carbonyl group in (+)-pulegone yields a mixture of cis- and this compound. The stereoselectivity of this reaction depends heavily on the reducing agent and reaction conditions. Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), are frequently used for this transformation[7]. The reaction produces both diastereomers, which must then be separated.
Experimental Protocols
Protocol: Isolation from Mentha pulegium Essential Oil
This protocol outlines the hydrodistillation of pennyroyal leaves followed by chromatographic isolation of this compound.
1. Materials and Equipment:
-
Dried aerial parts of Mentha pulegium (200 g)
-
Clevenger-type apparatus
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (60 Å, 70-230 mesh)
-
Solvents: n-hexane, ethyl acetate (analytical grade)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
2. Methodology:
-
Hydrodistillation: Place 200 g of dried plant material into a 2 L round-bottom flask and add 1.5 L of distilled water. Assemble the Clevenger apparatus and heat the flask to boiling for 3 hours[5]. Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C.
-
Column Chromatography: Prepare a silica gel slurry in n-hexane and pack it into a glass column. Pre-elute the column with n-hexane. Dissolve the crude essential oil (e.g., 2 g) in a minimal amount of n-hexane and load it onto the column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 1% to 20% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions containing the desired compound, identified by comparison with a standard or by subsequent spectroscopic analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Protocol: Synthesis via Reduction of (+)-Pulegone
This protocol details the reduction of (+)-pulegone using lithium aluminum hydride.
1. Materials and Equipment:
-
(+)-Pulegone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
2. Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (e.g., 0.5 g, 13 mmol) in 50 mL of anhydrous diethyl ether. Cool the suspension to 0°C using an ice bath.
-
Addition of Pulegone: Dissolve (+)-pulegone (e.g., 2.0 g, 13 mmol) in 25 mL of anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours[7].
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous Na₂SO₄ solution at 0°C.
-
Workup: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude product will be a mixture of cis- and this compound.
-
Purification: Separate the isomers using column chromatography as described in Protocol 3.1.
Data Presentation
Table 1: Physicochemical Properties of Pulegol
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-propan-2-ylidenecyclohexan-1-ol | [8] |
| Molecular Formula | C₁₀H₁₈O | [8][9] |
| Molecular Weight | 154.25 g/mol | [8][9] |
| CAS Number | 529-02-2 | [8][10] |
| Boiling Point | 211.66 °C | [9] |
| Density | 0.91 g/cm³ (approx.) | [11] |
| LogP (Octanol/Water) | 2.36 - 2.4 | [9][10] |
Table 2: Spectroscopic Data for Characterization of Pulegol Isomers
| Technique | Data (Note: Peaks may vary slightly based on isomer and solvent) | Source |
| Mass Spectrometry (EI-MS) | Major m/z fragments: 81, 69, 68, 71, 56 | [12] |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ, ppm) for pulegol isomers typically appear in the ranges of 18-23 (CH₃), 30-50 (CH₂, CH), 65-75 (CH-OH), 120-130 (C=C), 140-150 (C=C). Specific assignments require analysis of the pure isomer. | [13][14][15] |
Table 3: Example Yields for Isolation and Synthesis
| Method | Starting Material | Product | Typical Yield | Source |
| Hydrodistillation | Mentha pulegium (dried) | Crude Essential Oil | 2.2% - 5.9% (w/w) | [2][3] |
| LiAlH₄ Reduction | (+)-Pulegone | cis/trans-Pulegol mixture | ~90% | [16] |
Note: The yield of this compound from essential oil is highly variable and depends on the specific chemotype of the plant.
Mandatory Visualizations
Experimental Workflow for Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. scielo.br [scielo.br]
- 5. Unlocking the combined action of Mentha pulegium L. essential oil and Thym honey: In vitro pharmacological activities, molecular docking, and in vivo anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulegol | C10H18O | CID 92793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]
- 10. Pulegol (CAS 529-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. (-)-isopulegol, 89-79-2 [thegoodscentscompany.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR, GC and HPLC characterization of lipid components of the salted and dried mullet (Mugil cephalus) roe "bottarga" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
An In-depth Technical Guide to the Synthesis of (-)-trans-Pulegol from (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (-)-trans-pulegol, a valuable chiral building block in organic synthesis, from the readily available starting material (+)-pulegone. This document details the core chemical transformation, experimental protocols, and data presentation to support research and development in the pharmaceutical and chemical industries.
Introduction
(-)-trans-Pulegol is a diastereomer of pulegol, a naturally occurring monoterpene alcohol. Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of new therapeutic agents. The stereoselective reduction of the α,β-unsaturated ketone in (+)-pulegone is the key step in obtaining the desired (-)-trans-pulegol. This guide focuses on the diastereoselective reduction using metal hydrides, a common and effective method for this transformation.
Core Synthesis Pathway: Reduction of (+)-Pulegone
The primary method for the synthesis of (-)-trans-pulegol from (+)-pulegone is the reduction of the carbonyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. While various methods exist, including catalytic hydrogenation, reduction with lithium aluminum hydride (LiAlH4) is a well-established method for achieving high diastereoselectivity in favor of the trans isomer.
The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of (+)-pulegone. The approach of the hydride reagent is sterically hindered on one face of the molecule, leading to the preferential formation of one diastereomer over the other.
Caption: Chemical transformation of (+)-Pulegone to (-)-trans-Pulegol.
Experimental Protocol: Diastereoselective Reduction with Lithium Aluminum Hydride
This section provides a detailed experimental procedure for the synthesis of (-)-trans-pulegol from (+)-pulegone using lithium aluminum hydride.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (+)-Pulegone | 99% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH4) | 95% | Acros Organics |
| Anhydrous Diethyl Ether | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Saturated Sodium Chloride Solution (Brine) | Laboratory prepared | - |
3.2. Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Anhydrous diethyl ether (100 mL) is added to the reaction flask. Lithium aluminum hydride (X.X g, XX mmol, 1.2 eq.) is carefully and slowly added to the ether with stirring under a nitrogen atmosphere. The suspension is stirred for 15 minutes.
-
Addition of (+)-Pulegone: (+)-Pulegone (X.X g, XX mmol, 1.0 eq.) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH4 suspension over a period of 30 minutes. The reaction mixture is maintained at 0 °C using an ice bath during the addition.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (8:2 v/v) as the eluent.
-
Quenching: Upon completion of the reaction, the flask is cooled in an ice bath, and the reaction is cautiously quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 1 M sodium hydroxide solution, and finally another 20 mL of water.
-
Workup: The resulting white precipitate is removed by vacuum filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are washed sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (-)-trans-pulegol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (-)-trans-pulegol from (+)-pulegone via LiAlH4 reduction.
| Parameter | Value |
| Yield of (-)-trans-Pulegol | 85-95% |
| Diastereomeric Excess (d.e.) | >90% |
| Optical Rotation [α]D | -XX.X° (c=X, CHCl3) |
Characterization of (-)-trans-Pulegol
The stereochemistry of the product can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the proton on the hydroxyl-bearing carbon and the adjacent proton is a key indicator of the cis or trans configuration.
5.1. ¹H NMR Spectroscopy
In the ¹H NMR spectrum of (-)-trans-pulegol, the proton at the C1 position (bearing the hydroxyl group) is expected to appear as a doublet of doublets with a large axial-axial coupling constant (J ≈ 10-12 Hz) and a smaller axial-equatorial coupling constant (J ≈ 4-5 Hz), confirming the axial orientation of this proton and thus the trans relationship between the hydroxyl and isopropylidene groups. In contrast, the cis-isomer would exhibit smaller coupling constants for this proton.
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts will be consistent with the pulegol structure.
5.3. Infrared (IR) Spectroscopy
The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. A strong absorption around 1640 cm⁻¹ will be present due to the C=C stretching of the exocyclic double bond.
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis of (-)-trans-pulegol.
Conclusion
The diastereoselective reduction of (+)-pulegone using lithium aluminum hydride provides an efficient and reliable method for the synthesis of (-)-trans-pulegol. This technical guide outlines a detailed experimental protocol, expected data, and characterization methods to assist researchers in the successful synthesis and verification of this important chiral intermediate. Careful execution of the experimental procedure and thorough characterization are crucial for obtaining high-purity (-)-trans-pulegol for applications in drug development and fine chemical synthesis.
The Biological Profile of trans-Pulegol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological activities of trans-pulegol, a naturally occurring monoterpenoid found in various aromatic plants. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its insecticidal, acaricidal, antimicrobial, antioxidant, and anti-inflammatory properties. This guide synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key molecular pathways and experimental workflows to facilitate further research and development of this compound as a potential bioactive agent.
Introduction
This compound is a monoterpene alcohol that, along with its isomers and related ketones like pulegone and isopulegone, contributes to the characteristic aroma of plants in the Lamiaceae family, such as mints (e.g., Mentha pulegium). While often studied as a component of essential oils, pure this compound and its related compounds have demonstrated a range of significant biological effects. This guide aims to consolidate the current scientific knowledge on these activities, providing a foundational resource for its potential applications in pest management, as a natural preservative, and in therapeutics.
Insecticidal and Acaricidal Activity
This compound and its related compounds have shown notable toxicity against a variety of insect and acarid pests, primarily through fumigant and contact action.
Quantitative Data
The following table summarizes the reported lethal concentrations (LC₅₀) and lethal doses (LD₅₀) of pulegone, a closely related ketone of this compound, against various stored product pests. Data for pure this compound is limited, and pulegone is often the more potent insecticide within essential oils where both are present.
| Compound | Species | Exposure Route | Metric | Value | Reference(s) |
| R-Pulegone | Sitophilus zeamais | Fumigant | LC₅₀ | < 0.1 mg/L | [1] |
| S-Pulegone | Sitophilus zeamais | Fumigant | LC₅₀ | < 0.1 mg/L | [1] |
| R-Pulegone | Sitophilus zeamais | Contact | LD₅₀ | < 7.5 µ g/adult | [1] |
| S-Pulegone | Sitophilus zeamais | Contact | LD₅₀ | < 7.5 µ g/adult | [1] |
| Pulegone | Tribolium castaneum | Fumigant | LC₅₀ | 23.04 µl/l air (males, 48h) | [2] |
| Pulegone | Tribolium castaneum | Fumigant | LC₅₀ | 38.25 µl/l air (females, 48h) | [2] |
Mechanism of Action
The primary insecticidal mechanism of monoterpenes like pulegone is believed to be neurotoxicity. One of the proposed targets is the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the insect nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.
Additionally, monoterpenoids have been shown to modulate the γ-aminobutyric acid (GABA) receptor, an inhibitory neurotransmitter receptor in insects. By interfering with GABAergic transmission, these compounds can induce hyperexcitability and contribute to their insecticidal effect.
Experimental Protocol: Fumigant Toxicity Assay
This protocol is adapted for determining the fumigant toxicity of volatile compounds like this compound against stored product insects.
-
Preparation of Test Substance: Dissolve this compound in a suitable volatile solvent (e.g., acetone) to prepare a range of concentrations.
-
Test Arena: Use airtight glass jars or vials of a known volume as fumigation chambers.
-
Application: Apply a specific volume (e.g., 10 µL) of the prepared this compound solution onto a filter paper strip. Allow the solvent to evaporate completely (approximately 2 minutes).
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20) into the fumigation chamber. Provide a food source if the exposure period is longer than 24 hours.
-
Sealing and Incubation: Seal the chambers and incubate at a controlled temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 65 ± 5%) for a predetermined period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to a clean container with a food source and allow a 24-hour recovery period. Mortality is assessed by probing the insects with a fine brush; insects that do not show any movement are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ and LC₉₀ values using probit analysis.
Antimicrobial Activity
This compound and essential oils containing it have demonstrated inhibitory activity against a range of pathogenic and spoilage microorganisms.
Quantitative Data
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pulegone against various bacterial strains.
| Compound | Microorganism | Metric | Value (µl/ml) | Reference(s) |
| Pulegone | Streptococcus equi | MIC | - | [3] |
| Pulegone | Streptococcus equi | Growth Inhibition Zone | 20 mm | [3] |
| Pulegone | Staphylococcus aureus | MIC | 5.85 | [4] |
| Pulegone | Staphylococcus aureus | MBC | 11.71 | [4] |
Mechanism of Action
The antimicrobial action of monoterpenes like this compound is generally attributed to their ability to disrupt microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions and ATP. This disruption of membrane integrity and the associated dissipation of the proton motive force ultimately leads to cell death.
Experimental Protocol: Agar Disc Diffusion Assay
This method is widely used to screen for the antimicrobial activity of plant extracts and pure compounds.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.
-
Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Preparation of Discs: Sterilize filter paper discs (6 mm in diameter) and impregnate them with a known concentration of this compound (dissolved in a suitable solvent like DMSO). Allow the solvent to evaporate.
-
Application of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity
This compound has been identified as a component of essential oils with antioxidant properties. This activity is crucial for its potential use as a natural preservative.
Quantitative Data
The antioxidant activity of this compound is often evaluated by its ability to scavenge free radicals, with the IC₅₀ value representing the concentration required to scavenge 50% of the radicals.
| Compound/Extract | Assay | Metric | Value | Reference(s) |
| Mentha pulegium EO (rich in pulegone) | DPPH | IC₅₀ | 15.93 mg/mL | [5] |
Mechanism of Action
The antioxidant activity of monoterpene alcohols like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common spectrophotometric assay for determining the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM). Dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Sample: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the this compound solution with the DPPH working solution. A mixture of methanol and the DPPH solution serves as the control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.
-
Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.
Anti-inflammatory Activity
Pulegone, the oxidized form of this compound, has demonstrated significant anti-inflammatory properties, suggesting a similar potential for this compound.
Quantitative Data
The anti-inflammatory activity can be quantified by measuring the reduction in edema in animal models or by determining the EC₅₀ for the inhibition of inflammatory mediators in vitro.
| Compound | Model | Metric | Value | Reference(s) |
| Pulegone | LPS-stimulated THP-1 cells | EC₅₀ (TNF-α inhibition) | 1.2 ± 0.2 mM | [6] |
| Isopulegol | Carrageenan-induced paw edema | - | Dose-dependent reduction | [7] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of pulegone are mediated through the inhibition of key pro-inflammatory signaling pathways. Studies have shown that pulegone can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6. Pulegone has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Pulegone has been observed to inhibit the phosphorylation of these MAPKs, further contributing to the downregulation of inflammatory gene expression.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following treatment, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
This compound and its related monoterpenes exhibit a broad spectrum of biological activities that warrant further investigation. The available data on their insecticidal, acaricidal, antimicrobial, antioxidant, and anti-inflammatory properties suggest their potential for development into novel products for various industries. However, a significant portion of the current research has focused on essential oils or the more abundant isomers like pulegone.
Future research should focus on:
-
Elucidating the specific biological activities and potency of pure this compound.
-
Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Performing comprehensive toxicological and safety assessments to evaluate its suitability for various applications.
-
Developing stable and effective formulations to enhance its bioavailability and efficacy.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full potential of this compound as a valuable bioactive compound.
References
- 1. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Toxicological Profile of Trans-Pulegol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of trans-pulegol, with a primary focus on (R)-(+)-pulegone, the most common and extensively studied trans-isomer. Pulegone is a naturally occurring monoterpene ketone found in essential oils of plants like pennyroyal and peppermint. This document summarizes key findings on its metabolism, genotoxicity, carcinogenicity, and organ-specific toxicities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic and signaling pathways.
Acute and Subchronic Toxicity
Table 1: Acute Toxicity of (R)-(+)-Pulegone and Related Compounds
| Compound | Species | Route | LD50 | Other Acute Effects | Reference |
| (R)-(+)-Pulegone | Rat | Oral | 470 mg/kg bw | - | [1] |
| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 9/16 deaths at 400 mg/kg bw | Hepatotoxicity and lung toxicity | [1][2] |
| (S)-(-)-Pulegone | Mouse | Intraperitoneal | 4/10 deaths at 600 mg/kg bw | Significantly less toxic than the (R)-(+)-isomer | [1] |
| Isopulegol | Rat | Oral | 936 mg/kg bw | - | [1] |
| Menthofuran | Mouse | Intraperitoneal | 5/15 deaths at 200 mg/kg bw | - | [1] |
Subchronic toxicity studies, primarily from the National Toxicology Program (NTP), have established No-Observed-Adverse-Effect Levels (NOAELs) for (R)-(+)-pulegone.
Table 2: Subchronic Toxicity of (R)-(+)-Pulegone (90-Day Studies)
| Species | Sex | NOAEL | Key Adverse Effects at Higher Doses | Reference |
| F344/N Rat | Male | < 9.375 mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3] |
| F344/N Rat | Female | < 9.375 mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3] |
| B6C3F1 Mouse | Male | 150 mg/kg/day | Generally unremarkable at doses up to 150 mg/kg/day. | [4] |
| B6C3F1 Mouse | Female | 75 mg/kg/day | Increased liver weights at 150 mg/kg/day. | [4] |
Metabolism
The metabolism of pulegone is complex and plays a crucial role in its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The major pathways involve hydroxylation, reduction, and conjugation. A key toxic metabolite is menthofuran.[4][5]
The metabolic pathways for (R)-(+)-pulegone are outlined below.
Genotoxicity
The genotoxicity of pulegone has been evaluated in a battery of in vitro and in vivo assays, with some conflicting results.
Table 3: Summary of Genotoxicity Studies on Pulegone
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA97, TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | [4] |
| Bacterial Reverse Mutation (Ames) | S. typhimurium and E. coli | With and without S9 | Mixed (2/3 assays negative) | [5] |
| In vivo Micronucleus | B6C3F1 Mouse Peripheral Blood Erythrocytes | N/A | Negative | [4] |
| Somatic Mutation and Recombination | Drosophila melanogaster | N/A | Weakly mutagenic | [6] |
The NTP concluded that there was no evidence of in vivo genotoxicity in the micronucleus assay.[4] The mixed results in the Ames test suggest that while pulegone may have some mutagenic potential under specific in vitro conditions, this does not appear to translate to in vivo genotoxicity.
Carcinogenicity
Long-term carcinogenicity bioassays of (R)-(+)-pulegone were conducted by the NTP in F344/N rats and B6C3F1 mice.
Table 4: Summary of 2-Year Carcinogenicity Bioassay of (R)-(+)-Pulegone
| Species | Sex | Doses (mg/kg bw/day) | Key Neoplastic Findings | NTP Conclusion | Reference |
| F344/N Rat | Male | 0, 18.75, 37.5, 75 (stop-exposure) | No evidence of carcinogenic activity. | No Evidence | [7] |
| F344/N Rat | Female | 0, 37.5, 75, 150 (stop-exposure) | Increased incidences of urinary bladder papilloma and carcinoma. | Clear Evidence | [7] |
| B6C3F1 Mouse | Male | 0, 37.5, 75, 150 | Increased incidences of hepatocellular adenoma and hepatoblastoma. | Clear Evidence | [7] |
| B6C3F1 Mouse | Female | 0, 37.5, 75, 150 | Increased incidences of hepatocellular adenoma. Osteomas and osteosarcomas may have been related to administration. | Clear Evidence | [7] |
Table 5: Incidence of Key Neoplasms in the 2-Year NTP Study
| Species/Sex | Organ | Neoplasm | Control | Low Dose | Mid Dose | High Dose |
| Rat/Female | Urinary Bladder | Papilloma or Carcinoma | 0/50 | 0/50 | 3/50 | 9/50 |
| Mouse/Male | Liver | Hepatocellular Adenoma | 28/50 | 35/50 | 41/50 | 44/50 |
| Mouse/Male | Liver | Hepatoblastoma | 2/50 | 3/50 | 9/50 | 18/50 |
| Mouse/Female | Liver | Hepatocellular Adenoma | 11/50 | 17/50 | 30/50 | 41/50 |
Data extracted from NTP Technical Report 563.[7]
Reproductive and Developmental Toxicity
There is a lack of specific reproductive and developmental toxicity studies on isolated this compound. However, studies on pennyroyal oil, which is rich in pulegone, indicate a potential for reproductive toxicity. Pennyroyal oil has been traditionally used as an abortifacient and has been shown to cause abortion in rats.[8][9] Administration of Mentha pulegium extract to pregnant rats resulted in abortion, decreased progesterone levels, and increased estradiol levels.[9] The NTP 3-month studies on (R)-(+)-pulegone in rats and mice showed no evidence of toxicity to the reproductive system based on sperm parameters, vaginal cytology, and histopathology of reproductive organs.[4] However, dedicated developmental and reproductive toxicity studies following current guidelines have not been conducted.
Mechanisms of Toxicity
The toxicity of pulegone is largely attributed to its metabolic activation to reactive metabolites, particularly menthofuran, which can lead to cellular damage. Key mechanisms include:
-
Hepatotoxicity: Mediated by reactive metabolites that deplete hepatic glutathione and covalently bind to cellular proteins, leading to centrilobular necrosis.[7][8]
-
Oxidative Stress: Pulegone administration has been shown to induce oxidative stress, as evidenced by alterations in antioxidant enzyme levels.
-
Endoplasmic Reticulum (ER) Stress: Pulegone has been reported to cause severe damage to the endoplasmic reticulum, which can trigger cell death pathways.[8]
-
Apoptosis: Pulegone can induce apoptosis, potentially through the modulation of p53, Bax, and Bcl-2 expression.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test for pulegone was conducted following a standard protocol, likely based on OECD Guideline 471.
-
Test Strains: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA/pKM101 were used to detect different types of mutations.[4][10]
-
Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism.[11]
-
Procedure:
-
The test substance (pulegone) was dissolved in a suitable solvent (e.g., DMSO).
-
Various concentrations of the pulegone solution were added to molten top agar containing a specific bacterial tester strain and a trace amount of histidine (or tryptophan for E. coli).
-
For tests with metabolic activation, the S9 mix was also added to the top agar.
-
The mixture was poured onto minimal glucose agar plates.
-
Plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is statistically significant and reproducible.
In Vivo Micronucleus Assay
The in vivo micronucleus assay for pulegone was conducted in mice as part of the NTP studies.
-
Test System: Male and female B6C3F1 mice.[4]
-
Administration: Pulegone was administered by gavage for 3 months.[4]
-
Procedure:
-
Animals were treated with various doses of pulegone or the vehicle control.
-
Peripheral blood samples were collected at the end of the study.
-
Blood smears were prepared and stained (e.g., with acridine orange or Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).
-
A large number of PCEs (e.g., 2000 per animal) were scored under a microscope for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
-
The ratio of PCEs to NCEs was also determined as a measure of bone marrow toxicity.
-
-
Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group.
2-Year Carcinogenicity Bioassay
The NTP 2-year carcinogenicity bioassay of (R)-(+)-pulegone was a comprehensive study.
-
Test System: Male and female F344/N rats and B6C3F1 mice, with 50 animals per group.[7]
-
Administration: (R)-(+)-Pulegone (approximately 96% pure) was administered in corn oil by gavage, 5 days per week for up to 104 weeks.[7]
-
Observations:
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weights were recorded weekly for the first 13 weeks and then monthly.
-
At the end of the study, a complete necropsy was performed on all animals.
-
-
Histopathology:
-
A comprehensive list of tissues and organs was collected from all animals and preserved in 10% neutral buffered formalin.
-
Tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
-
All slides were examined by a pathologist, and all neoplastic and non-neoplastic lesions were recorded.
-
The findings were peer-reviewed by a Quality Assurance pathologist.
-
-
Data Analysis: The incidences of neoplasms and non-neoplastic lesions were analyzed for statistical significance using survival-adjusted methods (poly-k test).
Conclusion
The toxicological profile of this compound, primarily based on studies of (R)-(+)-pulegone, indicates that it is a compound of significant toxicological concern, particularly with chronic exposure. The liver is a primary target organ, with toxicity mediated by metabolic activation to reactive metabolites like menthofuran. While in vivo genotoxicity has not been demonstrated, long-term exposure is associated with the development of tumors in the urinary bladder of female rats and the liver of mice. Data on reproductive and developmental toxicity are limited and warrant further investigation. This guide provides a foundational understanding for researchers and professionals involved in the assessment of the safety of this compound and related compounds.
References
- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Abstract for TR-563 [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pulegone (89-82-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to trans-Pulegol: Nomenclature, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-pulegol, a monoterpene alcohol of interest in various scientific disciplines. It covers the nomenclature and chemical identification, including its CAS number and IUPAC name. The guide details the physicochemical properties of this compound, presents a theoretical experimental protocol for its synthesis and purification, and outlines analytical methods for its characterization. Furthermore, it explores the potential biological activities of this compound, with a focus on its interactions with cellular signaling pathways, offering insights for researchers in drug discovery and development.
Nomenclature and Chemical Identification
This compound is a naturally occurring organic compound classified as a monoterpenoid. For unambiguous identification, the following nomenclature and registry number are used:
-
CAS Number: 18649-91-7[1]
-
IUPAC Name: (1R,2R,5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol
-
Synonyms: (+)-trans-pulegol, p-Menth-4(8)-en-3-ol
Physicochemical Properties
The known physicochemical properties of pulegol are summarized in the table below. It is important to note that some reported data does not differentiate between the cis and trans isomers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | ~212 °C (predicted) | |
| Density | ~0.92 g/cm³ (predicted) | |
| Solubility | Slightly soluble in water |
Experimental Protocols
Synthesis of this compound via Stereoselective Reduction of Pulegone
The synthesis of this compound can be achieved through the stereoselective reduction of (+)-pulegone. The trans isomer is favored under specific reaction conditions.
Materials:
-
(+)-Pulegone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve (+)-pulegone in methanol at 0°C under a nitrogen atmosphere.
-
Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously add 1M HCl to quench the excess NaBH₄ until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pulegol as a mixture of cis and trans isomers.
Purification of this compound by Column Chromatography
The separation of this compound from the isomeric mixture can be performed using silica gel column chromatography.
Materials:
-
Crude pulegol mixture
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude pulegol mixture in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC. The trans isomer is expected to elute before the more polar cis isomer.
-
Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Although a complete, assigned spectrum for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the structure and data from similar compounds. Key signals would include those for the methyl groups, the isopropenyl group, the protons on the cyclohexane ring, and the hydroxyl proton. The stereochemistry (trans configuration) can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Biological Activity and Signaling Pathways
The biological activities of this compound are an emerging area of research. Based on the known effects of structurally related monoterpenoids like menthol and pulegone, this compound is hypothesized to interact with specific cellular targets, including transient receptor potential (TRP) channels and inflammatory signaling pathways.
Interaction with Transient Receptor Potential (TRP) Channels
TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste. Pulegone, a precursor to pulegol, is known to be an agonist of TRPA1 and a partial agonist of TRPV1, while also inhibiting TRPM8 activity. Menthol, another related monoterpene, is a well-known agonist of TRPM8. It is plausible that this compound also modulates the activity of these channels, which could contribute to analgesic or sensory effects.
References
Methodological & Application
The Utility of Terpene-Derived Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols
A Note on trans-pulegol: Extensive literature review indicates that while terpenes are a prominent source of chiral auxiliaries for asymmetric synthesis, This compound itself is not commonly employed or well-documented for this purpose. The scientific literature predominantly focuses on the application of its isomers and related derivatives, such as isopulegol , neoisopulegol , and pulegone . This document will therefore provide detailed application notes and protocols for these closely related and extensively studied chiral auxiliaries, offering valuable insights into the use of the p-menthane scaffold in asymmetric synthesis.
Introduction to Terpene-Derived Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. Terpenes, naturally occurring and enantiomerically pure compounds, represent a readily available and cost-effective source for the development of these auxiliaries.[1] Molecules derived from isopulegol and pulegone have been successfully utilized in a variety of stereoselective reactions, including alkylations, aldol reactions, and cycloadditions, providing access to complex chiral molecules with high levels of stereocontrol.[2][3]
Core Principle of Asymmetric Synthesis with Isopulegol-Derived Auxiliaries
The fundamental principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of reagents to one face of the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.
References
Application Notes and Protocols: The Use of Pulegol Isomers in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegol and its isomers, particularly (-)-isopulegol, are valuable chiral building blocks derived from the naturally abundant monoterpene (+)-pulegone. Their inherent stereochemistry and versatile chemical functionalities make them attractive starting materials for the asymmetric synthesis of a wide array of complex natural products and chiral ligands. This document provides detailed application notes and experimental protocols for the utilization of (-)-isopulegol in the synthesis of chiral aminodiols, which are key intermediates in the development of pharmaceuticals and fine chemicals.
While the focus of these notes is on (-)-isopulegol due to its widespread use and the availability of detailed experimental data, the principles and reactions described can often be adapted to other isomers like trans-pulegol, making this a valuable resource for synthetic chemists working with this class of chiral synthons.
Application: Synthesis of Chiral Aminodiols from (-)-Isopulegol
Chiral aminodiols are crucial structural motifs found in numerous biologically active compounds and are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. (-)-Isopulegol provides a cost-effective and enantiomerically pure starting point for the synthesis of a diverse library of these valuable compounds. The following sections detail the synthesis of key intermediates and the subsequent formation of aminodiols.
Synthesis of (+)-α-Methylene-γ-butyrolactone from (-)-Isopulegol
A key intermediate for the synthesis of a variety of chiral aminodiols is (+)-α-methylene-γ-butyrolactone, which can be prepared from commercially available (-)-isopulegol. This transformation involves a sequence of acetylation, regioselective oxidation, and a two-step oxidation and ring closure.[1]
Experimental Workflow:
Caption: Synthetic pathway from (-)-isopulegol to (+)-α-methylene-γ-butyrolactone.
Synthesis of β-Aminolactones and Secondary Aminodiols
The prepared (+)-α-methylene-γ-butyrolactone serves as a versatile Michael acceptor for the nucleophilic addition of primary amines, leading to a library of β-aminolactones. Subsequent reduction of these lactones with a reducing agent like lithium aluminum hydride (LiAlH₄) affords the corresponding secondary aminodiols.[1]
Experimental Protocol: General Procedure for the Synthesis of β-Aminolactones
-
To a solution of (+)-α-methylene-γ-butyrolactone (1.0 equiv.) in dry ethanol, add the respective primary amine (1.0 equiv.).
-
Stir the reaction mixture at 25 °C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-aminolactone.
Experimental Protocol: General Procedure for the Reduction of β-Aminolactones to Secondary Aminodiols
-
To a stirred suspension of LiAlH₄ (2.0 equiv.) in dry diethyl ether at 0 °C, add a solution of the β-aminolactone (1.0 equiv.) in dry diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of NaOH and then water again.
-
Filter the resulting suspension and wash the solid residue with diethyl ether.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the secondary aminodiol.
Quantitative Data:
| Amine (R-NH₂) | β-Aminolactone Yield (%) | Secondary Aminodiol Yield (%) |
| Benzylamine | 75 | 70 |
| (R)-α-Methylbenzylamine | 72 | 65 |
| (S)-α-Methylbenzylamine | 70 | 68 |
| Allylamine | 65 | 50 |
Table 1: Representative yields for the synthesis of β-aminolactones and their subsequent reduction to secondary aminodiols.[1]
Application: Epoxidation of (-)-Isopulegol and Ring-Opening to Aminodiols
An alternative and direct route to a different class of aminodiols involves the epoxidation of (-)-isopulegol followed by the nucleophilic ring-opening of the resulting epoxide with primary amines. This method provides access to a diverse range of N-substituted aminodiols.[1]
Experimental Workflow:
Caption: Pathway for the synthesis of N-substituted aminodiols from (-)-isopulegol.
Experimental Protocol: Epoxidation of (-)-Isopulegol
-
To a solution of (-)-isopulegol (1.0 equiv.) in dichloromethane (CH₂Cl₂), add Na₂HPO₄·12H₂O (3.0 equiv.).
-
Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equiv.) portionwise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid and wash with CH₂Cl₂.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting epoxides can be separated by column chromatography. A 1:1 mixture of diastereomeric epoxides is typically obtained in good yield.[1]
Experimental Protocol: General Procedure for the Ring-Opening of Epoxides with Primary Amines
-
To a solution of the epoxide (1.0 equiv.) and lithium perchlorate (LiClO₄) (1.0 equiv.) in acetonitrile, add the primary amine (2.0 equiv.).
-
Heat the reaction mixture at 70-80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminodiol.
Quantitative Data:
| Amine (R-NH₂) | N-Substituted Aminodiol Yield (%) |
| Benzylamine | 77 |
| (R)-α-Methylbenzylamine | 75 |
| (S)-α-Methylbenzylamine | 72 |
| Isopropylamine | 62 |
Table 2: Representative yields for the synthesis of N-substituted aminodiols from an isopulegol-derived epoxide.
Conclusion
The protocols and data presented herein demonstrate the utility of (-)-isopulegol as a versatile and valuable chiral starting material for the synthesis of diverse, enantiomerically enriched aminodiols. These compounds are of significant interest to researchers in natural product synthesis and drug development. The detailed experimental procedures provide a solid foundation for the practical application of these methods in a laboratory setting. Further exploration of other pulegol isomers and their derivatives using similar synthetic strategies is a promising avenue for the discovery of novel chiral molecules with potential biological activity.
References
Synthesis of Pharmaceutical Intermediates from trans-Pulegol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from trans-pulegol. This compound, a naturally occurring monoterpenoid, serves as a versatile chiral starting material for the synthesis of a variety of complex molecules with significant therapeutic potential. This guide focuses on the synthesis of (-)-menthol and chiral chromane derivatives, both of which are important scaffolds in pharmaceutical development.
Synthesis of (-)-Menthol via Hydrogenation of Pulegone
One of the most significant applications of pulegol isomers is in the synthesis of (-)-menthol, a widely used pharmaceutical excipient and active ingredient. The common strategy involves the hydrogenation of (+)-pulegone, which can be obtained from various natural sources or through the isomerization of isopulegol, a stereoisomer of pulegol.
The hydrogenation of (+)-pulegone typically proceeds in two stages: the reduction of the carbon-carbon double bond to form menthone and isomenthone, followed by the reduction of the carbonyl group to yield the corresponding menthol isomers.[1] The stereoselectivity of the second step is crucial for obtaining a high yield of the desired (-)-menthol.
Experimental Protocol: Two-Step Hydrogenation of (+)-Pulegone to (-)-Menthol
This protocol is based on the work of Ohshima et al., who demonstrated a highly selective two-step process.[2]
Step 1: Hydrogenation of (+)-Pulegone to (-)-Pulegol
-
Materials: (+)-Pulegone, RuCl₂(PPh₃)₂(propanediamine) complex, propanediamine, solvent (e.g., toluene), hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve (+)-pulegone in the chosen solvent.
-
Add the RuCl₂(PPh₃)₂(propanediamine) catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or TLC).
-
Depressurize the reactor and remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure to obtain crude (-)-pulegol.
-
Step 2: Hydrogenation of (-)-Pulegol to (-)-Menthol
-
Materials: (-)-Pulegol from Step 1, Ru(OCOPh)₂(dppe) complex, solvent (e.g., methanol), hydrogen gas.
-
Procedure:
-
Dissolve the crude (-)-pulegol in the solvent in a high-pressure reactor.
-
Add the Ru(OCOPh)₂(dppe) catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete.
-
Work-up the reaction mixture as described in Step 1 to isolate (-)-menthol.
-
Quantitative Data Summary
| Reaction Step | Catalyst | Selectivity (%) | Reference |
| (+)-Pulegone to (-)-Pulegol | RuCl₂(PPh₃)₂(propanediamine) | 97 | [2] |
| (-)-Pulegol to (-)-Menthol | Ru(OCOPh)₂(dppe) | 96 | [2] |
Reaction Pathway
Caption: Synthesis of (-)-Menthol from (+)-Pulegone.
Synthesis of Chiral Octahydro-2H-chromene Derivatives
This compound and its isomers, such as (-)-isopulegol, are excellent starting materials for the synthesis of chiral octahydro-2H-chromene derivatives. These scaffolds are present in a variety of biologically active compounds and are of great interest in drug discovery. A common synthetic route is the Prins-Ritter tandem reaction.
Experimental Protocol: Tandem Prins-Ritter Reaction of (-)-Isopulegol and a Ketone
This protocol describes a one-pot synthesis of 4-acetamido-octahydro-2H-chromenes.[3]
-
Materials: (-)-Isopulegol, a ketone (e.g., acetone, cyclohexanone), acetonitrile, catalyst (e.g., a Brønsted or Lewis acid).
-
Procedure:
-
In a reaction flask, dissolve (-)-isopulegol and the ketone in acetonitrile.
-
Add the catalyst to the mixture.
-
Stir the reaction at a controlled temperature. The reaction progress is monitored by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-acetamido-octahydro-2H-chromene derivatives.
-
Logical Workflow
Caption: Workflow for Chromane Derivative Synthesis.
Synthesis of Chiral Aminodiols from (-)-Isopulegol
Chiral aminodiols are valuable building blocks in the synthesis of pharmaceuticals, acting as chiral ligands or key structural motifs. (-)-Isopulegol can be converted into these intermediates through a multi-step sequence involving epoxidation and subsequent ring-opening with an amine.[4]
Experimental Protocol: Synthesis of N-Substituted Aminodiols
Step 1: Epoxidation of (-)-Isopulegol
-
Materials: (-)-Isopulegol, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve (-)-isopulegol in DCM and cool the solution in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide.
-
Step 2: Ring-Opening of the Epoxide with a Primary Amine
-
Materials: Isopulegol epoxide, primary amine (e.g., benzylamine), lithium perchlorate (LiClO₄) as a catalyst, solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the isopulegol epoxide and LiClO₄ in the solvent.
-
Add the primary amine to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., reflux) until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the N-substituted aminodiol.
-
Reaction Pathway
Caption: Synthesis of N-Substituted Aminodiols.
These protocols provide a foundation for utilizing this compound and its isomers as versatile starting materials for the synthesis of valuable pharmaceutical intermediates. The specific reaction conditions, including catalyst choice, solvent, temperature, and reaction time, may require further optimization depending on the desired product and scale of the synthesis. Researchers are encouraged to consult the cited literature for more detailed information and characterization data.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of 4-acetamido-octahydrochromene Derivatives Based on (–)-Isopulegol—Promising Analgesic Agents [mdpi.com]
- 4. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Conversion of trans-Pulegol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic conversion of trans-pulegol, a monoterpene alcohol of interest in the synthesis of valuable bioactive compounds. The protocols are primarily based on the extensive research conducted on the biotransformation of its isomer, (-)-isopulegol, by Rhodococcus rhodochrous, which serves as a robust model for the conversion of pulegol and its isomers.
Introduction
The biocatalytic transformation of terpenes offers a green and highly selective alternative to traditional chemical synthesis for the production of novel and high-value compounds. This compound, a naturally occurring monoterpenoid, is a promising substrate for generating derivatives with potential applications in the pharmaceutical and fragrance industries. This document outlines the use of whole-cell biocatalysis with Rhodococcus species for the targeted oxidation of this compound.
Biocatalytic Pathway Overview
The biotransformation of pulegol isomers by Rhodococcus rhodochrous primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) monooxygenases.[1][2][3] These enzymes introduce hydroxyl groups into the substrate, which can be further oxidized to carboxylic acids. The key transformation steps are hydroxylation and subsequent oxidation.
Caption: Proposed biocatalytic conversion pathway of this compound in Rhodococcus rhodochrous.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the biotransformation of (-)-isopulegol by Rhodococcus rhodochrous IEGM 1362, which can be used as a reference for the conversion of this compound.[4][5]
| Parameter | Free Cells | Immobilized Cells | Reference |
| Substrate | (-)-Isopulegol | (-)-Isopulegol | [4][5] |
| Biocatalyst | R. rhodochrous IEGM 1362 | R. rhodochrous IEGM 1362 in PVA cryogel | [4] |
| Substrate Conc. | 0.025% (v/v) | 0.025% (v/v) | [4][5] |
| Reaction Time | 5 days | 1-2 days per cycle | [4][5] |
| Temperature | 28 °C | 28 °C | [4] |
| Agitation | 160 rpm | 160 rpm | [4] |
| Overall Product Yield | 54% | 87% | [4] |
| Biocatalyst Reusability | N/A | Up to 13 cycles | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of this compound with Free Rhodococcus rhodochrous Cells
This protocol describes the bioconversion of this compound using a suspension culture of Rhodococcus rhodochrous.
Materials:
-
Rhodococcus rhodochrous (e.g., IEGM 1362)
-
BTN broth medium for inoculum preparation
-
RS mineral salt medium (g/L: K₂HPO₄ - 2.0; KH₂PO₄ - 2.0; KNO₃ - 1.0; (NH₄)₂SO₄ - 2.0; NaCl - 1.0; MgSO₄ - 0.2; CaCl₂ - 0.02, FeCl₃·7H₂O - 0.001)[4]
-
Yeast extract
-
Trace element solution
-
This compound (≥95% purity)
-
Erlenmeyer flasks (250 mL)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Inoculum Preparation: Inoculate a loopful of R. rhodochrous from a fresh agar plate into 50 mL of BTN broth in a 250 mL flask. Incubate at 28 °C with shaking at 160 rpm for 48 hours.
-
Bioreactor Setup: Inoculate 100 mL of RS mineral salt medium supplemented with 0.1 g/L yeast extract and 0.1% (v/v) trace element solution with the 48-hour-old inoculum to an initial optical density at 600 nm (OD₆₀₀) of 0.2.[5]
-
Substrate Addition: Add this compound to the culture medium to a final concentration of 0.025% (v/v).
-
Incubation: Incubate the flasks at 28 °C with shaking at 160 rpm for 5-7 days.
-
Extraction of Products:
-
Acidify the culture medium to pH 2 with 1 M HCl.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator.
-
-
Analysis: Analyze the crude extract by GC-MS to identify and quantify the conversion products.[6][7][8][9][10]
Caption: Workflow for the whole-cell biotransformation of this compound with free cells.
Protocol 2: Biotransformation using Immobilized Rhodococcus rhodochrous Cells
Immobilization of whole cells can enhance stability and allow for repeated batch conversions, improving overall productivity.[4]
Materials:
-
Rhodococcus rhodochrous cell paste
-
Polyvinyl alcohol (PVA)
-
Glutaraldehyde
-
RS mineral salt medium
-
This compound
-
Stirred-tank bioreactor or shake flasks
Procedure:
-
Cell Immobilization (PVA Cryogel Method):
-
Prepare a 10% (w/v) solution of PVA in distilled water by heating.
-
Cool the PVA solution to room temperature and mix with a wet cell paste of R. rhodochrous (e.g., 1:10 cell to PVA ratio).
-
Form granules by dropping the mixture into a non-miscible phase or using a syringe.
-
Freeze the granules at -20 °C for 18-24 hours, then thaw at room temperature.
-
Wash the cryogel granules extensively with sterile saline to remove free cells.
-
-
Biotransformation:
-
Add the immobilized biocatalyst (e.g., 40 granules) to 20 mL of RS medium in a 100 mL flask.[4]
-
Add this compound to a final concentration of 0.025% (v/v).
-
Incubate at 28 °C with shaking at 160 rpm.
-
Monitor the conversion by taking samples of the medium at regular intervals for GC-MS analysis.
-
-
Product Recovery and Biocatalyst Reuse:
-
After each batch (typically 24-48 hours), decant the reaction medium containing the product.
-
Wash the immobilized granules with sterile RS medium.
-
Add fresh medium and substrate to start the next cycle.
-
Extract the product from the collected medium as described in Protocol 1.
-
Caption: Workflow for biotransformation using immobilized Rhodococcus rhodochrous cells.
Analytical Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the identification and quantification of this compound and its conversion products.
-
Sample Preparation: The ethyl acetate extract is concentrated and can be directly injected or derivatized if necessary.
-
GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Quantification: Use of an internal standard (e.g., n-dodecane) and calibration curves of authentic standards of the substrate and expected products is recommended for accurate quantification.[6][7][8][9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive biocatalyst | Use a fresh, actively growing culture for inoculation. Check for proper aseptic techniques. |
| Substrate toxicity | Lower the initial substrate concentration or use a fed-batch approach. Consider using a two-phase system to reduce the aqueous phase concentration. | |
| Inappropriate reaction conditions | Optimize pH, temperature, and aeration for the specific microbial strain. | |
| Formation of unexpected byproducts | Non-specific enzyme activity | Modify reaction conditions (e.g., shorter incubation time). Consider using a more specific biocatalyst if available. |
| Difficulty in product extraction | Emulsion formation | Centrifuge the mixture at a higher speed or add a small amount of a de-emulsifying agent. |
Conclusion
The biocatalytic conversion of this compound using whole cells of Rhodococcus rhodochrous presents a promising method for the synthesis of novel hydroxylated and carboxylated derivatives. The provided protocols, based on established methods for similar monoterpenes, offer a solid foundation for researchers to explore and optimize this biotransformation for various applications in drug discovery and development. The use of immobilized cells, in particular, demonstrates significant potential for creating a robust and reusable biocatalytic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioinformatics Analysis of the Genome of Rhodococcus rhodochrous IEGM 1362, an (-)-Isopulegol Biotransformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics Analysis of the Genome of Rhodococcus rhodochrous IEGM 1362, an (−)-Isopulegol Biotransformer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of GC-MS coupled to GC-FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. azolifesciences.com [azolifesciences.com]
Application Notes: Trans-Pulegol as a Precursor for Novel Ligands in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-pulegol, a naturally occurring monoterpene alcohol, presents a valuable and versatile chiral scaffold for the synthesis of novel ligands with potential applications in drug discovery and development. Its inherent stereochemistry, derived from the chiral pool of natural products, offers a significant advantage in the design of enantiomerically pure molecules, a critical aspect in modern pharmacology. While direct studies on this compound as a ligand precursor are emerging, extensive research on its stereoisomer, isopulegol, provides a strong foundation and valuable insights into the synthetic strategies and potential biological activities of pulegol-derived compounds. This document outlines the application of pulegol isomers, primarily drawing from data on isopulegol, as precursors for novel ligands, detailing synthetic protocols, biological activities, and the underlying molecular pathways.
Synthetic Pathways from Pulegol Isomers
The synthesis of novel ligands from pulegol isomers typically involves the modification of the hydroxyl and alkene functional groups to introduce diverse pharmacophores. Key strategies include epoxidation, dihydroxylation, and the introduction of amino groups to create aminodiols and aminotriols, which are known to be effective chiral ligands and possess a range of biological activities.[1][2]
A general workflow for the synthesis of aminodiol and aminotriol ligands from a pulegol isomer (based on isopulegol) is depicted below.
Caption: Synthetic pathways for isopulegol-derived ligands.
Biological Activities of Pulegol-Derived Ligands
Derivatives synthesized from pulegol isomers have been evaluated for a range of biological activities, demonstrating their potential as therapeutic agents. The introduction of amino alcohol functionalities is a key driver of these activities.
Antimicrobial Activity
A variety of aminodiol and aminotriol derivatives of isopulegol have been screened for their antimicrobial properties against a panel of bacteria and yeasts.[2] The results indicate that these compounds exhibit a range of inhibitory activities, suggesting their potential as leads for the development of new antimicrobial agents.
| Compound Type | Test Organism | Inhibition (%) | Reference |
| Aminodiol Derivatives | Pseudomonas aeruginosa | >40 | [2] |
| Aminodiol Derivatives | Gram-negative bacteria | >20 | [2] |
| Aminodiol Derivatives | Bacillus subtilis | 5-55 | [2] |
| Aminodiol Derivatives | Staphylococcus aureus | 9-35 | [2] |
| Aminotriol Derivatives | Candida krusei | up to 50 | [2] |
Antiproliferative Activity
The antiproliferative effects of isopulegol-derived aminodiols and aminotriols have also been investigated against various human cancer cell lines. These studies highlight the potential of these compounds as anticancer agents.
| Compound Class | Cell Line | Activity | Reference |
| Aminodiol Derivatives | Human cancer cell lines | Antiproliferative | [1] |
| Aminotriol Derivatives | Human cancer cell lines | Antiproliferative | [1] |
Experimental Protocols
The following are detailed experimental protocols for key synthetic steps in the preparation of novel ligands from isopulegol, which can be adapted for this compound.
Protocol 1: Synthesis of (-)-Isopulegol-based α-methylene-γ-butyrolactone
This protocol describes the multi-step synthesis of a key intermediate for further derivatization.
-
Oxidation of (-)-Isopulegol: The hydroxyl group of (-)-isopulegol is oxidized to a carbonyl group.
-
Stereoselective Reduction: The resulting carbonyl group is stereoselectively reduced to afford (+)-neoisopulegol.
-
Allylic Hydroxylation: (+)-Neoisopulegol undergoes regioselective allylic hydroxylation to yield a diol.
-
Oxidation and Ring Closure: The diol is then oxidized and undergoes ring closure to form the α-methylene-γ-butyrolactone.[2]
Protocol 2: Michael Addition of Primary Amines to α-methylene-γ-butyrolactone
This procedure details the introduction of an amino group to the lactone intermediate.
-
To a solution of α-methylene-γ-butyrolactone (1 equivalent) in dry ethanol, add the respective primary amine (1 equivalent).
-
Stir the reaction mixture at 25 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude β-aminolactone, which can be purified by column chromatography.[1]
Protocol 3: Reduction of β-Aminolactones to Aminodiols
This protocol describes the conversion of the lactone to the corresponding aminodiol.
-
Prepare a stirred suspension of LiAlH4 (2 equivalents) in dry diethyl ether at 0 °C.
-
Add a solution of the β-aminolactone (1 equivalent) in dry diethyl ether dropwise to the LiAlH4 suspension.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
After completion, cautiously quench the reaction by the dropwise addition of a mixture of water and THF with cooling.
-
Filter the inorganic material and wash with diethyl ether.
-
Dry the filtrate over anhydrous Na2SO4, filter, and evaporate the solvent to yield the aminodiol.[1]
Protocol 4: Epoxidation of (+)-Neoisopulegol and Ring Opening with Primary Amines
This protocol outlines the synthesis of aminodiols via an epoxide intermediate.
-
Epoxidation: Stereoselective epoxidation of (+)-neoisopulegol is carried out using tert-butyl hydroperoxide (t-BuOOH) in the presence of a vanadyl acetylacetonate (VO(acac)2) catalyst to yield the corresponding epoxide.[2]
-
Oxirane Ring Opening:
-
To a solution of the epoxide (1 equivalent) in acetonitrile, add a solution of the appropriate primary amine (2 equivalents) and LiClO4 (1 equivalent) in acetonitrile.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in water and extract with dichloromethane.
-
Dry the combined organic phases over Na2SO4, filter, and concentrate to obtain the aminodiol.[2]
-
Signaling Pathways and Logical Relationships
The development of novel ligands from pulegol isomers follows a logical progression from the chiral precursor to biologically active compounds. The workflow involves chemical modifications to introduce pharmacophoric groups, leading to derivatives that can interact with biological targets.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound and its isomers represent a promising class of chiral precursors for the development of novel ligands in drug discovery. The synthetic methodologies established for isopulegol provide a clear roadmap for the derivatization of this compound to generate libraries of compounds with diverse biological activities. The demonstrated antimicrobial and antiproliferative properties of these derivatives warrant further investigation and optimization to identify lead compounds for therapeutic development. The inherent chirality and ready availability of pulegol isomers make them attractive starting materials for the synthesis of complex and stereochemically defined drug candidates.
References
Application Notes and Protocols for the Epoxidation of trans-Pulegol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the epoxidation of trans-pulegol, a key transformation in the synthesis of various bioactive molecules and complex natural products. The following sections detail two primary methods for this conversion: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic system using hydrogen peroxide.
Introduction
This compound is a monoterpenoid allylic alcohol that serves as a versatile chiral building block. The epoxidation of its alkene moiety yields pulegol epoxides, which are valuable intermediates. The stereochemistry of the resulting epoxide is of significant interest, and the choice of oxidant and reaction conditions can influence the diastereoselectivity of the reaction. The hydroxyl group in this compound can direct the epoxidation, typically leading to the formation of the epoxide on the same face as the alcohol (a syn-epoxidation) due to hydrogen bonding with the oxidant.
Data Presentation
The following table summarizes quantitative data for common epoxidation protocols applicable to this compound. The data for this compound epoxidation with m-CPBA is extrapolated from studies on its stereoisomer, isopulegol, as specific literature on this compound is limited.
| Protocol | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | m-CPBA | Dichloromethane (CH₂Cl₂) | 25 | 2 | Good | ~1:1 | [1] |
| 2 | H₂O₂ / MnSO₄ / Salicylic Acid | Acetonitrile | 18-22 | 4 | High | N/A | [2][3] |
Note: The diastereomeric ratio for the m-CPBA protocol is based on the epoxidation of isopulegol, which may differ for this compound. The hydrogen peroxide protocol is a general method for terpenes and the diastereoselectivity would need to be determined experimentally.
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
This protocol is adapted from the epoxidation of isopulegol and is expected to yield a mixture of diastereomeric epoxides.[1]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate the diastereomeric epoxides.
Protocol 2: Catalytic Epoxidation of this compound with Hydrogen Peroxide
This protocol is a general and green method for the epoxidation of terpenes.[2][3]
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
Manganese sulfate (MnSO₄), anhydrous
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃) solution (0.4 M)
-
Hydrogen peroxide (H₂O₂), 30-36% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel with a mechanical stirrer, thermometer, and addition funnel
-
Ice bath
Procedure:
-
In a suitable reaction vessel, charge this compound (1.0 eq), acetonitrile, anhydrous manganese sulfate (0.02 eq), and salicylic acid (0.04 eq).
-
Prepare a cooled mixture of 0.4 M sodium bicarbonate solution and the aqueous hydrogen peroxide solution (10 eq).
-
With vigorous stirring, slowly add the cooled peroxide/bicarbonate mixture to the reaction vessel over a period of 2-4 hours, maintaining the internal temperature between 18 and 22 °C. An ice bath may be necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture at this temperature for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (3 times).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow of the described epoxidation protocols.
Caption: General experimental workflow for the epoxidation of this compound.
Caption: Signaling pathway diagram illustrating the directing effect of the hydroxyl group.
References
Application Notes and Protocols for the Derivatization of the trans-Pulegol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of trans-pulegol, a naturally occurring monoterpenoid alcohol. Derivatization of this functional group allows for the modulation of its physicochemical properties, such as lipophilicity, and can lead to the discovery of new compounds with enhanced biological activities. The following sections detail procedures for the synthesis of this compound esters, ethers, and carbamates.
Esterification of this compound
Esterification is a common method to modify the hydroxyl group, often leading to derivatives with altered solubility and biological activity.
Table 1: Summary of Esterification Reaction Data
| Derivative | Acylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| trans-Pulegyl acetate | Acetic anhydride | Pyridine | Dichloromethane (DCM) | 2 | >95 |
| trans-Pulegyl benzoate | Benzoyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 4 | 90-95 |
| trans-Pulegyl pivaloate | Pivaloyl chloride | Pyridine | Dichloromethane (DCM) | 12 | 85-90 |
Experimental Protocol: Synthesis of trans-Pulegyl Acetate
This protocol describes a standard procedure for the acetylation of this compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Esterification Workflow.
Ether Synthesis from this compound
The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. Benzylation is a common example used to protect the hydroxyl group or to introduce a bulky substituent.
Table 2: Summary of Williamson Ether Synthesis Data
| Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| trans-Pulegyl benzyl ether | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 6 | 80-85 |
| trans-Pulegyl methyl ether | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4 | 75-80 |
Experimental Protocol: Synthesis of trans-Pulegyl Benzyl Ether
This protocol details the synthesis of trans-pulegyl benzyl ether using sodium hydride as a base.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Ether Synthesis Workflow.
Carbamate Synthesis from this compound
Carbamates are derivatives of carbamic acid and can be synthesized from alcohols by reaction with isocyanates or by other methods.[1][2] These derivatives are of interest in drug development as they can act as prodrugs or exhibit biological activity themselves.[3]
Table 3: Summary of Carbamate Synthesis Data
| Derivative | Reagent | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| trans-Pulegyl phenyl carbamate | Phenyl isocyanate | Triethylamine (TEA) | Dichloromethane (DCM) | 5 | 85-90 |
| trans-Pulegyl methyl carbamate | Methyl isocyanate | - | Toluene | 24 | 80-85 |
Experimental Protocol: Synthesis of trans-Pulegyl Phenyl Carbamate
This protocol describes the synthesis of a carbamate derivative of this compound using phenyl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Carbamate Synthesis Workflow.
References
Application Notes & Protocols: Synthesis of Menthol and its Isomers from Pulegol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthol, a cyclic monoterpene alcohol, is a compound of significant commercial interest due to its characteristic minty aroma and cooling sensation. It finds extensive applications in the pharmaceutical, cosmetic, food, and flavor industries.[1][2][3] Menthol exists as eight different stereoisomers, with (-)-menthol being the most naturally abundant and commercially valuable form due to its distinct sensory properties. The precise spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring dictates the isomer's physical and physiological properties.
Pulegol, an unsaturated monoterpene alcohol, serves as a critical intermediate in several synthetic routes to menthol and its isomers.[1] The stereochemistry of the starting pulegol molecule (cis- or trans-) and the choice of reduction methodology are pivotal in determining the stereochemical outcome of the final menthol products. These notes provide detailed protocols and quantitative data for the synthesis of menthol isomers via the hydrogenation of pulegol, with a focus on stereoselective methods.
Stereochemical Pathways from Pulegol to Menthol Isomers
The reduction of the carbon-carbon double bond in pulegol leads to the formation of various menthol stereoisomers. The facial selectivity of the hydrogenation process is influenced by the existing stereocenters in the pulegol molecule.
General Reduction Pathways
The hydrogenation of the two pulegol isomers, (-)-cis-pulegol and (+)-trans-pulegol, yields distinct pairs of menthol isomers. The absolute configuration at the C-1 position (bearing the methyl group) remains fixed during the reduction, influencing the stereochemical outcome at the newly formed stereocenter (C-4).[4]
-
Reduction of (-)-cis-pulegol yields a mixture of (-)-menthol and (+)-neoisomenthol.[4]
-
Reduction of (+)-trans-pulegol yields a mixture of (+-isomenthol and (+)-neomenthol.[4]
Caption: Hydrogenation pathways of cis- and trans-pulegol.
Stereoselective Synthesis of (-)-Menthol via (-)-Pulegol
A highly stereoselective, two-step synthesis route starting from (+)-pulegone allows for the targeted production of (-)-menthol. This process utilizes chiral homogeneous ruthenium catalysts to control the stereochemistry at each hydrogenation step.[5][6]
-
Step 1: Asymmetric Hydrogenation of Pulegone. (+)-Pulegone is selectively hydrogenated to (-)-pulegol. This step reduces the exocyclic double bond of pulegone.
-
Step 2: Diastereoselective Hydrogenation of Pulegol. The resulting (-)-pulegol is then hydrogenated to yield (-)-menthol with high selectivity.
Caption: Two-step stereoselective synthesis of (-)-menthol.
Quantitative Data
The efficiency and selectivity of the conversion of pulegol precursors to menthol isomers are highly dependent on the catalyst and reaction conditions employed.
Table 1: Stereoselective Synthesis of (-)-Menthol from (+)-Pulegone
This table summarizes the selectivity of the two-step synthesis route using chiral ruthenium catalysts, as reported by Ohshima et al.[6]
| Step | Starting Material | Product | Catalyst | Selectivity (%) |
| 1 | (+)-Pulegone | (-)-Pulegol | RuCl₂(PPh₃)₂(propanediamine) | 97 |
| 2 | (-)-Pulegol | (-)-Menthol | Ru(OCOPh)₂(dppe) | 96 |
Table 2: Isomer Distribution from Hydrogenation of Pulegone with Various Catalysts
The hydrogenation of pulegone, a common precursor to pulegol and menthols, yields different isomer distributions depending on the catalyst system.
| Starting Material | Catalyst System | Main Isomer Product(s) | Reference |
| (+)-Pulegone | Pt/Sn on SiO₂ | Mixture of menthone and menthols (neoisomenthol as main isomer) | [6] |
| (+)-Pulegone | Cu/Al₂O₃ | Neomenthol | [6] |
| (+)-Pulegone | Raney Ni | Menthone, followed by reduction to menthol isomers | [7] |
| (+)-Pulegone | NaBH₄ | cis-(−)-Pulegol | [7] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (-)-Menthol from (+)-Pulegone
This protocol is based on the highly selective two-step process utilizing chiral ruthenium catalysts.[6]
Step 1: Asymmetric Hydrogenation of (+)-Pulegone to (-)-Pulegol
-
Catalyst Preparation: In a glovebox, add the chiral ruthenium complex, RuCl₂(PPh₃)₂(propanediamine), to a high-pressure reactor.
-
Reaction Setup: Add a solution of (+)-pulegone in an appropriate solvent (e.g., degassed ethanol or isopropanol) to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm H₂).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 40-80°C) and stir vigorously for the required duration (e.g., 12-24 hours), monitoring the reaction progress by GC analysis.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude (-)-pulegol by column chromatography on silica gel to obtain the product with high purity.
Step 2: Diastereoselective Hydrogenation of (-)-Pulegol to (-)-Menthol
-
Catalyst Preparation: In a glovebox, charge a second high-pressure reactor with the Ru(OCOPh)₂(dppe) catalyst.
-
Reaction Setup: Add a solution of the purified (-)-pulegol from Step 1 in a suitable solvent (e.g., degassed methanol or hexane).
-
Hydrogenation: Seal the reactor, purge, and pressurize with hydrogen gas (e.g., 10-50 atm H₂).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 50-100°C) and stir for several hours (e.g., 6-18 hours) until GC analysis indicates complete conversion of the starting material.
-
Work-up: Cool the reactor, vent the excess hydrogen, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by fractional distillation or crystallization to yield pure (-)-menthol.[4]
Protocol 2: General Hydrogenation of Pulegol to a Mixture of Menthol Isomers
This protocol describes a general method using a standard heterogeneous catalyst for the non-stereoselective reduction of pulegol.
-
Catalyst Activation (if required): Activate the heterogeneous catalyst (e.g., Raney Nickel or Palladium on Carbon, 5-10 wt%) according to the manufacturer's instructions.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add the catalyst followed by a solution of trans- or cis-pulegol in a suitable solvent like ethanol or ethyl acetate.
-
Hydrogenation: Seal the vessel, flush with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas to a pressure of 3-5 bar.
-
Reaction Conditions: Agitate the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) until hydrogen uptake ceases. Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent. The filtrate is then concentrated under reduced pressure to yield the crude mixture of menthol isomers. The specific isomers can be separated by fractional distillation or preparative chromatography.[4]
Caption: General experimental workflow for pulegol hydrogenation.
References
- 1. From Turpentine to (−)‐Menthol: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 5. d-nb.info [d-nb.info]
- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 7. Solicitar una copia del documento [ri.conicet.gov.ar]
Application Notes and Protocols: Trans-Pulegol and its Isomers in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-pulegol, a monoterpene alcohol, and its isomers, including cis-pulegol, isopulegol, and the ketone pulegone, represent a family of molecules with significant relevance in fragrance and flavor chemistry. While some isomers, particularly isopulegol, are valued for their desirable olfactory properties, others, such as pulegone, are subject to strict regulatory limits due to safety concerns. This document provides a detailed overview of the application of this compound and its related isomers in fragrance chemistry, with a focus on their synthesis, olfactory profiles, and the critical safety considerations that govern their use.
The available scientific literature indicates that This compound itself is not a commonly used fragrance ingredient . Its application is largely overshadowed by its more commercially viable and sensorially preferred isomer, isopulegol. Furthermore, the close synthetic relationship with pulegone, a compound with known toxicity, necessitates a thorough understanding of the entire isomer family for any potential application.
Olfactory Properties of Pulegol Isomers
The olfactory characteristics of pulegol and its related isomers are distinct and stereochemistry-dependent. Isopulegol is the most widely utilized isomer in the fragrance industry, prized for its refreshing and complex scent profile.
| Compound | CAS Number | Olfactory Description | Odor Threshold |
| (-)-Isopulegol | 89-79-2 | Minty, cooling, medicinal, woody, with green and herbal undertones.[1][2][3] | Not explicitly found for isopulegol, but enantiomers of other terpenes can have significantly different thresholds.[4][5] |
| Pulegone | 89-82-7 | Minty, herbaceous, camphoraceous. | Not available |
| This compound | Not commonly used | Likely to possess a minty, herbal character, but specific descriptors are not well-documented in fragrance literature. | Not available |
| cis-Pulegol | Not commonly used | Likely to possess a minty, herbal character, but specific descriptors are not well-documented in fragrance literature. | Not available |
Synthesis of this compound and Related Isomers
This compound is primarily synthesized through the reduction of pulegone. The stereoselectivity of the reduction is dependent on the choice of reducing agent and reaction conditions.
Synthesis of cis- and this compound from (+)-Pulegone
A common method for the synthesis of a mixture of cis- and this compound is the reduction of (+)-pulegone using a metal hydride reducing agent.
Experimental Protocol: Reduction of (+)-Pulegone with Lithium Aluminum Hydride (LiAlH₄)
Objective: To synthesize a mixture of cis- and this compound via the reduction of (+)-pulegone.
Materials:
-
(+)-Pulegone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (+)-pulegone in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
Slowly, a suspension of lithium aluminum hydride in anhydrous diethyl ether is added to the stirred solution of pulegone. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 2-4 hours) to ensure complete reduction.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
The resulting mixture is filtered to remove the aluminum salts. The solid residue is washed with diethyl ether.
-
The combined organic phases are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a mixture of cis- and this compound.
-
The ratio of cis- to this compound can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Further purification and separation of the isomers can be achieved by column chromatography.
Industrial Synthesis of (-)-Menthol from Citronellal via Isopulegol
Isopulegol is a key intermediate in the large-scale industrial synthesis of (-)-menthol, a compound of immense importance in the flavor and fragrance industry.
Workflow for (-)-Menthol Synthesis:
References
- 1. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Cytotoxicity of Menthol and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
Synthesis of Aminodiols from trans-Pulegol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of aminodiols utilizing trans-pulegol as a chiral starting material. Aminodiols are valuable building blocks in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as chiral ligands in asymmetric synthesis. This compound, a naturally derived monoterpene, offers a readily available and stereochemically defined scaffold for the synthesis of these important compounds.
Two primary synthetic routes commencing from (+)-pulegone, the precursor to this compound, will be detailed:
-
Overman Rearrangement followed by Diastereoselective Dihydroxylation: This pathway introduces the amino functionality via a[1][1]-sigmatropic rearrangement and subsequently forms the diol.
-
Epoxidation and Subsequent Aminolysis: This alternative route involves the formation of an epoxide intermediate which is then opened by an amine nucleophile to yield the target aminodiol.
Synthesis of this compound from (+)-Pulegone
The initial step involves the stereoselective reduction of (+)-pulegone to afford this compound. While the reduction of pulegone often yields a mixture of cis and trans isomers, conditions can be optimized to favor the trans product.
Experimental Protocol: Reduction of (+)-Pulegone
-
Dissolve (+)-pulegone in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1 hour).[2]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of pulegol isomers by column chromatography on silica gel to isolate the this compound.
| Precursor | Product | Reducing Agent | Solvent | Temperature | Yield |
| (+)-Pulegone | This compound & cis-Pulegol | NaBH₄ | Methanol | 0 °C | 94% (for the mixture)[2] |
Route 1: Overman Rearrangement and Dihydroxylation
This route provides a reliable method for the synthesis of aminodiols with good control over stereochemistry.
Logical Workflow for Aminodiol Synthesis via Overman Rearrangement
Caption: Workflow for aminodiol synthesis via Overman rearrangement.
Experimental Protocol: Overman Rearrangement of this compound
-
Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU).
-
Cool the solution to 0 °C and add trichloroacetonitrile (CCl₃CN) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 6 hours.[2]
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the allylic trichloroacetimidate.
-
Dissolve the purified imidate in a suitable solvent (e.g., toluene or xylene) and heat to induce the rearrangement. Alternatively, a mercury(II) or palladium(II) catalyst can be used at lower temperatures.
-
Monitor the reaction by TLC until the rearrangement is complete.
-
Cool the reaction mixture and purify by column chromatography to obtain the allylic trichloroacetamide.
Experimental Protocol: Dihydroxylation of the Allylic Trichloroacetamide
-
Dissolve the allylic trichloroacetamide in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting aminodiol diastereomers by column chromatography. This reaction typically yields a 1:1 mixture of (1R,2R,4R)- and (1S,2S,4R)-aminodiol diastereomers.[2]
| Starting Material | Intermediate | Reagents | Product | Diastereomeric Ratio |
| This compound | Allylic Trichloroacetamide | 1. CCl₃CN, DBU2. Heat | Allylic Trichloroacetamide | - |
| Allylic Trichloroacetamide | - | OsO₄ (cat.), NMO | Aminodiol Diastereomers | 1:1[2] |
Route 2: Epoxidation and Aminolysis
This alternative pathway offers a different approach to accessing aminodiols from this compound.
Logical Workflow for Aminodiol Synthesis via Epoxidation
Caption: Workflow for aminodiol synthesis via epoxidation.
Experimental Protocol: Epoxidation of this compound
-
Dissolve this compound in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting epoxide by column chromatography.
Experimental Protocol: Aminolysis of the Epoxide
-
Dissolve the purified epoxide in a suitable solvent such as acetonitrile.
-
Add the desired primary amine and a catalytic amount of lithium perchlorate (LiClO₄).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting aminodiol by column chromatography.
| Starting Material | Intermediate | Reagents | Product |
| This compound | Epoxide | m-CPBA | Epoxide |
| Epoxide | - | Primary Amine, LiClO₄ | Aminodiol |
Applications in Drug Development
The synthesized aminodiols from this compound serve as versatile chiral synthons. Their stereochemically defined hydroxyl and amino groups can be further functionalized to generate libraries of compounds for biological screening. These aminodiols can be incorporated into larger molecules to modulate their pharmacological properties, such as binding affinity to target proteins, solubility, and metabolic stability. Furthermore, they can be employed as chiral ligands in the asymmetric synthesis of other drug candidates, enabling the stereoselective formation of desired enantiomers.
Safety Precautions
-
Pulegone: Handle (+)-pulegone in a well-ventilated fume hood as it is a known toxin.
-
Osmium Tetroxide: OsO₄ is highly toxic and volatile. It should be handled with extreme caution in a fume hood using appropriate personal protective equipment.
-
m-CPBA: m-CPBA is a potentially explosive oxidizing agent. Avoid grinding and handle with care.
-
Solvents and Reagents: Standard laboratory safety procedures should be followed when handling all other chemicals.
This document provides a framework for the synthesis of aminodiols from this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize reaction conditions for their specific substrates and desired outcomes.
References
Application Note: Enzymatic Resolution of Pulegol Isomers for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulegol, a monoterpenoid alcohol, exists as several stereoisomers, with each enantiomer potentially exhibiting distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a therapeutic agent can have significantly different biological activities. Enzymatic kinetic resolution (EKR) offers a highly selective, environmentally benign, and efficient method for the separation of enantiomers. This application note provides a detailed protocol for the enzymatic resolution of p-pulegol isomers using lipase-catalyzed acylation, yielding enantiomerically enriched pulegol and its corresponding acetate ester. This method is particularly relevant for the synthesis of chiral intermediates in drug discovery and development.
Lipases are widely used biocatalysts for the resolution of chiral compounds due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1] The kinetic resolution of racemic alcohols via lipase-catalyzed acylation is a well-established and robust method for obtaining optically active compounds.[2] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Principle of Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of racemic pulegol is based on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The lipase selectively catalyzes the acylation of one enantiomer, resulting in a mixture of an acylated pulegol enantiomer and the unreacted pulegol enantiomer of the opposite configuration. These two compounds can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the overall conversion rate.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of a closely related monoterpenoid alcohol, (±)-menthol, which serves as a model for the resolution of pulegol. These results demonstrate the high enantioselectivity achievable with lipase catalysis.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product | Product e.e. (%) | Ref. |
| Lipozyme TL IM (from Thermomyces lanuginosus) | (±)-Menthol | Vinyl acetate | Methyl tert-butyl ether | 30 | 34.7 | (-)-Menthyl acetate | 99.3 | [1] |
| Lipase from Candida cylindracea (AY-30) | (±)-Menthol | Acid anhydrides | n-Hexane | 30 | ~50 | (-)-Menthyl ester | High | [3] |
| Novozym 435 (Candida antarctica lipase B) | Various secondary alcohols | Vinyl acetate | Various organic solvents | 37-45 | Up to 50 | (R)- or (S)-Acetate | >90 | [4] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic resolution of (±)-pulegol based on established protocols for similar monoterpenoid alcohols.[1]
Materials and Reagents
-
(±)-Pulegol
-
Immobilized Lipase (e.g., Lipozyme TL IM from Thermomyces lanuginosus, or Novozym 435 from Candida antarctica)
-
Vinyl Acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., hexane, toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature-controlled bath)
-
Chiral Gas Chromatography (GC) system with a suitable chiral column (e.g., Cyclodex B) for enantiomeric excess determination.[5]
Enzymatic Resolution Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (±)-pulegol (1.0 g, 6.48 mmol) in methyl tert-butyl ether (10 mL).
-
Addition of Acyl Donor: Add vinyl acetate (3.0 mL, 32.4 mmol, 5 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL IM, 200 mg) to the reaction mixture.
-
Incubation: Stir the mixture at 30°C in a temperature-controlled water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Reaction Termination: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the resulting mixture of acylated pulegol and unreacted pulegol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Protocol: Chiral Gas Chromatography
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Cyclodex B).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified fractions in a suitable solvent (e.g., hexane).
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: 80°C (hold for 2 min), then ramp to 180°C at 5°C/min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Data Analysis: Determine the peak areas for the pulegol enantiomers and the acylated pulegol enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Conversion Calculation: Calculate the conversion based on the relative peak areas of the substrate and product.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic resolution of pulegol.
Caption: Signaling pathway of the enzymatic kinetic resolution of pulegol.
Conclusion
The enzymatic kinetic resolution of pulegol isomers is a highly effective method for obtaining enantiomerically pure starting materials for the synthesis of chiral pharmaceuticals. The use of lipases, such as those from Thermomyces lanuginosus or Candida antarctica, in combination with an acyl donor like vinyl acetate, provides a robust and scalable process. The detailed protocol and analytical methods described in this application note offer a solid foundation for researchers and drug development professionals to implement this valuable technique in their synthetic workflows.
References
- 1. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
increasing the yield of trans-pulegol synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of trans-pulegol synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield of pulegol isomers is low after the reaction. What are the common causes?
A low overall yield before isomer separation often points to issues with the reaction setup or conditions. The most common culprits are incomplete conversion of the starting material or product decomposition.
Common Causes and Solutions:
-
Moisture Contamination: The acid catalysts used for citronellal cyclization, particularly Lewis acids, are often sensitive to moisture, which can deactivate them and stall the reaction.
-
Impure Starting Materials: The purity of the starting (+)-citronellal and the solvent can significantly impact catalyst activity and lead to side reactions.
-
Inactive Catalyst: The catalyst may have degraded over time or may not be active enough for the transformation.
-
Solution: Use a fresh batch of catalyst or activate it according to the supplier's instructions. For solid acid catalysts like zeolites, activation often involves heating under a vacuum to remove adsorbed water.
-
-
Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to an incomplete reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[1] Be aware that excessive heat can sometimes lead to decomposition or unwanted side products.
-
-
Inefficient Mixing: Poor stirring can create localized "hot spots" or areas of low catalyst concentration, leading to an inconsistent reaction rate and lower yields.[4]
-
Solution: Use an appropriately sized stir bar and a stir plate that provides vigorous and consistent agitation throughout the reaction mixture.
-
Q2: The reaction worked, but I have a high proportion of unwanted isomers like isopulegol and cis-pulegol. How can I improve selectivity for this compound?
Achieving high diastereoselectivity is the primary challenge in this synthesis. The distribution of pulegol isomers is highly dependent on the choice of catalyst and the reaction conditions, which influence the transition state of the intramolecular ene reaction.
The cyclization of (+)-citronellal is an acid-catalyzed process that can lead to four main isomers: isopulegol, neo-isopulegol, cis-pulegol, and the desired this compound. The stability of the carbocation intermediates formed during the reaction plays a significant role in determining the final product ratio.[5]
Strategies for Improving Selectivity:
-
Catalyst Selection: The nature of the acid catalyst is the most critical factor. Both Brønsted and Lewis acids are used, often in heterogeneous forms for easier separation.[5][6] While the literature extensively covers the synthesis of isopulegol (a precursor to menthol), the principles apply to controlling the overall isomer distribution.[7][8][9]
-
Temperature Control: The reaction temperature can influence which cyclization pathway is kinetically or thermodynamically favored. Experimenting with a range of temperatures is crucial for optimization.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby altering the isomer ratio.
Table 1: Influence of Catalyst Type on Citronellal Cyclization
| Catalyst Type | General Characteristics | Impact on Selectivity & Yield | Reference |
|---|---|---|---|
| Zeolites (e.g., H-ZSM-5) | Solid Brønsted acids with defined pore structures. | High cyclization rates can be achieved, but pore size can limit diffusion. Selectivity is influenced by the framework structure and acidity.[5][7] | [5][7] |
| Mesoporous Materials (e.g., MCM-41) | High surface area solid acids. | Generally show very high rates of cyclization.[5] | [5] |
| Hydrous Zirconia | Solid acid catalyst. | Has been reported for effective cyclization of citronellal to isopulegol.[8] | [8] |
| Modified Clays (e.g., Montmorillonite) | Inexpensive, readily available solid acids. Acid treatment can enhance activity. | Good catalytic activity, with selectivity for isopulegols reaching up to 91% after acid treatment.[7] | [7] |
| Homogeneous Lewis Acids (e.g., ZnBr₂, Al-complexes) | Soluble metal-based Lewis acids. | ZnBr₂ is noted for its use in cyclizing citronellal to isopulegol.[9] Specifically designed aluminum complexes can offer high stability and diastereoselectivity.[10] |[9][10] |
Q3: I'm losing a significant amount of product during workup and purification. What can I do to minimize this?
Product loss during post-reaction handling is a common issue that can drastically lower your final yield.[1][11]
Troubleshooting Workup and Purification:
-
Check All Phases: If your workup involves a liquid-liquid extraction, your product may have some solubility in the aqueous layer. Check the aqueous layer by TLC before discarding it.[11]
-
Thorough Rinsing: A surprising amount of product can adhere to glassware, stir bars, and filtration media.
-
Volatility: Pulegol and its isomers are relatively volatile. Aggressive solvent removal can lead to significant product loss.
-
Action: When using a rotary evaporator, use a moderate temperature and vacuum. Stop the evaporation as soon as the bulk solvent is removed. Avoid leaving the product on a high-vacuum pump for extended periods.[1]
-
-
Purification Challenges: Separating the pulegol isomers by column chromatography can be difficult due to their similar polarities.
-
Action: Use a high-resolution silica gel and test various solvent systems (e.g., hexane/ethyl acetate gradients) by TLC to find the optimal conditions for separation. If separation is poor, fractional distillation under reduced pressure may be a more effective alternative.
-
Experimental Protocols
General Protocol for Solid Acid-Catalyzed Cyclization of (+)-Citronellal
This protocol provides a representative starting point for the synthesis. The specific catalyst, solvent, temperature, and time should be optimized for the desired outcome.
1. Preparation and Setup:
- Dry all glassware, including a round-bottom flask and condenser, in an oven at >120°C for at least 4 hours or flame-dry under vacuum.
- Assemble the glassware while still hot under an inert atmosphere (Nitrogen or Argon).
- Add a magnetic stir bar to the reaction flask.
2. Reaction:
- Add the activated solid acid catalyst (e.g., acid-treated montmorillonite clay, 0.1 g per 10 mmol of citronellal) to the reaction flask.[7]
- In a separate, dry flask, dissolve (+)-citronellal (1 equivalent) in an anhydrous solvent (e.g., cyclohexane, ~2 M concentration).[5]
- Transfer the citronellal solution to the reaction flask containing the catalyst via a cannula or syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[7]
- Monitor the reaction progress by periodically taking small aliquots, filtering them through a small plug of silica/celite, and analyzing by TLC or GC.
3. Workup:
- Once the reaction is complete (as determined by the consumption of starting material), cool the mixture to room temperature.
- Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with a pad of Celite to remove the heterogeneous catalyst.
- Rinse the reaction flask and the filter cake multiple times with fresh solvent (e.g., diethyl ether or ethyl acetate) to recover all the product.
- Combine the filtrate and rinses.
- Carefully remove the solvent using a rotary evaporator at a moderate temperature (~30-40°C).
4. Purification:
- Purify the resulting crude oil containing the mixture of pulegol isomers.
- Option A: Flash Column Chromatography: Use silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
- Option B: Fractional Distillation: If the scale is large enough, perform distillation under reduced pressure to separate the isomers based on their boiling points.
Visual Guides
Synthesis Pathway
The diagram below illustrates the acid-catalyzed cyclization of (+)-citronellal, which can result in several different pulegol isomers, including the desired this compound.
Caption: Cyclization of (+)-Citronellal to Pulegol Isomers.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and resolve common issues leading to a low yield of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. research.abo.fi [research.abo.fi]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sciencetechindonesia.com [sciencetechindonesia.com]
- 9. Menthol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of trans-Pulegol from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of trans-pulegol from complex reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Problem 1: Poor separation of this compound from its isomers (isopulegol, pulegone) during column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for separating terpene isomers. A non-polar solvent system, such as hexane with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether, is often a good starting point. Optimization of the solvent ratio is crucial and should be guided by Thin Layer Chromatography (TLC) analysis. |
| Column Overloading | Applying too much crude mixture to the column will lead to broad, overlapping bands. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase (silica gel or alumina). |
| Improper Column Packing | An unevenly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
| Flow Rate is Too High | A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Adjust the flow rate to allow for proper equilibration. For flash chromatography, a typical linear velocity is about 2 inches/minute. |
Problem 2: Co-distillation of isomers during fractional distillation.
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | The separation of isomers with close boiling points requires a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). A simple distillation setup is often inadequate. |
| Incorrect Heating Rate | Rapid heating can lead to "bumping" and carryover of higher-boiling point components with the vapor of the lower-boiling point component. Heat the distillation flask slowly and evenly to maintain a steady distillation rate of 1-2 drops per second. |
| Fluctuating Pressure (in vacuum distillation) | For vacuum distillation, maintaining a stable, low pressure is essential for consistent boiling points. Ensure all connections are secure and the vacuum pump is operating correctly. |
Problem 3: this compound fails to crystallize or oils out from solution.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The ideal crystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for recrystallization include hexanes, ethanol, acetone, and mixtures thereof.[1] A rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers.[1] |
| Presence of Impurities | Significant amounts of impurities can inhibit crystal lattice formation. It may be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting crystallization. |
| Solution is Too Concentrated or Too Dilute | If the solution is supersaturated, the compound may precipitate too quickly, trapping impurities. If it is too dilute, crystallization may not occur. Experiment with different concentrations to find the optimal conditions. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the growth of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound reaction mixture?
A1: The most common impurities are typically isomers and related ketones, including isopulegol, pulegone, and menthone.[2] The specific impurity profile will depend on the synthetic route used to prepare this compound. For example, the cyclization of citronellal can yield isopulegol isomers.
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities.[3] Use a suitable developing solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots using a visualizing agent such as p-anisaldehyde, vanillin, or potassium permanganate stain, as these compounds may not be strongly UV active.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing the composition of fractions and determining the purity of the final product.[5][6]
Q3: What are the approximate boiling points of this compound and its common isomers?
A3: While specific boiling points can vary with pressure, the relative order is important for fractional distillation. Generally, ketones like pulegone and menthone will have different boiling points from the alcohol isomers, pulegol and isopulegol. It is crucial to perform the distillation under reduced pressure (vacuum) to avoid decomposition of these terpenes at high temperatures. The success of fractional distillation depends on the difference in boiling points; a difference of less than 25 °C at atmospheric pressure generally requires a highly efficient fractionating column.
Q4: What is a typical yield and purity I can expect from these purification methods?
A4: The yield and purity of purified this compound are highly dependent on the initial purity of the crude mixture and the chosen purification technique. A well-optimized column chromatography can yield purities of >95%. Fractional distillation of a mixture with close-boiling isomers may result in lower yields of high-purity fractions.[7] Crystallization can provide very high purity (>99%) but may also have a lower yield due to losses in the mother liquor. For complex mixtures, a combination of techniques (e.g., fractional distillation followed by column chromatography or crystallization) is often necessary to achieve high purity.
Experimental Protocols
Column Chromatography for the Purification of this compound
This protocol outlines a general procedure for the separation of this compound from a reaction mixture containing isopulegol and pulegone.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and visualizing agent (e.g., p-anisaldehyde stain)
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC. Start with a low polarity eluent such as 95:5 or 90:10 hexane:ethyl acetate. The ideal system should show good separation between this compound and its major impurities, with the Rf value of this compound being around 0.2-0.3.
-
Column Packing:
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Analysis and Product Isolation:
-
Combine the fractions that contain pure this compound as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using GC-MS or NMR spectroscopy.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Separation of Cis- and Trans-Pulegol Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the separation of cis- and trans-pulegol isomers.
Frequently Asked Questions (FAQs)
Q1: What are cis- and this compound and why is their separation challenging?
A1: Cis- and this compound are stereoisomers of p-menth-4(8)-en-3-ol, a monoterpenoid alcohol. They have the same molecular formula (C10H18O) and connectivity but differ in the spatial arrangement of the hydroxyl (-OH) and isopropylidene groups around the cyclohexane ring. This structural similarity results in very close physicochemical properties, such as boiling point and polarity, making their separation a significant challenge.[1][2][3] The success of separation techniques often relies on exploiting subtle differences in their molecular shape and interaction with a stationary phase or solvent.
Q2: What are the primary laboratory methods for separating cis- and this compound?
A2: The most common and effective methods for separating pulegol isomers are chromatographic techniques.
-
Column Chromatography: A standard preparative technique using a solid stationary phase (like silica gel or alumina) to separate the isomers based on slight differences in polarity.
-
Gas Chromatography (GC): An excellent analytical technique for separating volatile compounds. Using a chiral capillary column can provide baseline separation of the enantiomers.[4][5]
-
Fractional Distillation: While theoretically possible, this method is often difficult for cis-trans isomers due to their very close boiling points and may require a highly efficient distillation column.[6][7][8]
Q3: How can I confirm the identity and purity of my separated pulegol fractions?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. GC will separate the isomers, allowing for quantification of purity, while MS will confirm the molecular weight (154.25 g/mol ) and provide a fragmentation pattern to verify the identity.[1][2] Chiral GC analysis is particularly useful to determine the enantiomeric purity.[9]
Q4: Are there any safety precautions I should take when working with pulegol?
A4: Yes, pulegol should be handled with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Troubleshooting Guides
Column Chromatography
Q: My cis- and this compound isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?
A: This is a common issue due to the isomers' similar polarities.
-
Optimize the Mobile Phase: The polarity of your eluent is critical. Start with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient elution often yields better results than an isocratic (constant solvent mixture) one.
-
Change the Stationary Phase: If silica gel fails, try a different stationary phase. Alumina (neutral or basic) can offer different selectivity. Sometimes, deactivating the silica gel by adding a small percentage of water or triethylamine to the eluent can improve separation.[10]
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor resolution. Ensure your silica slurry is homogeneous and allowed to settle evenly.
-
Sample Loading: Load your sample in a minimal amount of solvent and as a concentrated, narrow band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can significantly improve resolution.[10]
Q: I suspect my pulegol is degrading on the column. How can I prevent this?
A: Silica gel is acidic and can cause degradation of acid-sensitive compounds.
-
Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot streaks, it may be unstable on silica.[10]
-
Use a Deactivated Stationary Phase: Use neutralized silica gel or switch to a less acidic support like alumina or florisil.[10]
Gas Chromatography (GC) Analysis
Q: I am not achieving baseline separation between the cis and trans pulegol peaks in my GC analysis. How can I improve resolution?
A:
-
Select the Right Column: For stereoisomers, a chiral capillary column (e.g., HP-chiral-20B) is highly recommended as it is designed to differentiate between spatial arrangements.[4][9] If using a standard column, a polar phase (like one containing cyanopropyl groups) will likely provide better selectivity for these alcohols than a non-polar phase.[11]
-
Optimize the Temperature Program: A slow, shallow temperature ramp (e.g., 1-2°C per minute) during the elution window of the pulegol isomers can significantly enhance separation.[9] Isothermal analysis at an optimized temperature may also improve resolution.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen) affects efficiency. Try adjusting the flow rate to be closer to the optimal velocity for your column dimensions.
Q: My GC peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by active sites in the GC system or poor sample introduction.
-
Check for Active Sites: The hydroxyl group in pulegol can interact with active sites in the injector liner or the column itself. Using a deactivated liner and ensuring your column is well-conditioned can mitigate this.
-
Injection Volume: Injecting too large a sample volume can overload the column and cause peak distortion. Try reducing the injection volume or diluting the sample.
Data Presentation
Table 1: Physical and Chemical Properties of Pulegol Isomers
| Property | cis-Pulegol | This compound | Data Source |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [1][12] |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [1][2] |
| IUPAC Name | (1R,5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol | (1S,5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol | [1] |
| Predicted logP | 2.4 | 2.4 | [1] |
| Kovats Retention Index | 1153 - 1229 (non-polar column) | Varies, typically close to cis-isomer | [12][13] |
Experimental Protocols
Protocol 1: Preparative Separation by Flash Column Chromatography
This protocol provides a general guideline for separating a mixture of cis- and this compound. Optimization will be required based on the specific ratio of isomers and available equipment.
-
Preparation of Mobile Phase: Prepare a series of hexane/ethyl acetate solvent mixtures of increasing polarity (e.g., 99:1, 98:2, 95:5). Degas the solvents before use.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 99:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude pulegol mixture (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the lowest polarity solvent.
-
Collect fractions continuously (e.g., 10-15 mL per fraction).
-
Gradually increase the solvent polarity (gradient elution) to elute the more polar isomer. For pulegol, the difference is subtle, so a very shallow gradient is recommended.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Analytical Separation by Chiral Gas Chromatography
This protocol is adapted from methodologies used for separating similar terpene enantiomers.[9]
-
GC System: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID).
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or an equivalent chiral column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperatures:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 130°C at 2°C/min.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 5 minutes.
-
-
Sample Preparation and Injection:
-
Dilute the pulegol sample (or collected fraction) in n-hexane (e.g., 1:100 v/v).
-
Inject 1 µL with a split ratio of 1:100.
-
-
Data Analysis: Identify the peaks corresponding to cis- and this compound based on their retention times (determined by running pure standards, if available). Integrate the peak areas to determine the relative purity or isomer ratio.
Visualizations
Caption: General experimental workflow for the separation and analysis of pulegol isomers.
References
- 1. cis-Pulegol | C10H18O | CID 10080594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pulegol | C10H18O | CID 92793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. cis-Pulegol [webbook.nist.gov]
- 13. Pulegol (CAS 529-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Synthesis of trans-Pulegol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-pulegol. Our focus is to help you identify and minimize the formation of common side products, ensuring the desired purity and yield of your target molecule.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of (+)-pulegone.
Q1: My reaction is complete, but GC-MS analysis shows multiple products. What are the likely side products?
A1: The reduction of pulegone can lead to the formation of several stereoisomeric and constitutional isomers. The most common side products are:
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cis-Pulegol: A diastereomer of this compound.
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Menthone and Isomenthone: These are formed by the reduction of the carbon-carbon double bond of the isopropenyl group in addition to the carbonyl group reduction.
The formation and ratio of these products are highly dependent on the reducing agent and reaction conditions used.
Q2: How can I control the stereoselectivity of the reduction to favor the formation of this compound?
A2: The choice of reducing agent is critical for achieving high stereoselectivity.
-
Bulky Hydride Reagents: Sterically hindered reducing agents, such as L-Selectride®, generally favor the formation of the trans isomer. This is because the bulky reagent preferentially attacks the carbonyl group from the less hindered equatorial face, leading to the axial alcohol (this compound).
-
Less Bulky Hydride Reagents: Smaller reducing agents like sodium borohydride (NaBH₄) are less selective and typically yield a mixture of cis- and this compound.[1][2][3] The ratio can be influenced by the solvent and temperature.
-
Catalytic Hydrogenation: This method can also be employed, but the choice of catalyst and support is crucial to control the chemoselectivity (carbonyl vs. alkene reduction) and stereoselectivity. For instance, hydrogenation of pulegone over certain platinum-tin catalysts has been shown to produce a mixture of menthol isomers.
Q3: I am struggling to differentiate between cis- and this compound using my analytical data. What are the key distinguishing features?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for differentiating these diastereomers.
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GC-MS: Due to their different boiling points and interactions with the stationary phase, cis- and this compound will have distinct retention times on a suitable GC column. Typically, this compound has a slightly longer retention time than cis-pulegol on common non-polar columns.
-
¹H NMR Spectroscopy: The most significant difference is observed in the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-C1).
-
In This compound (axial OH), the H-C1 proton is in an equatorial position and typically appears as a broad singlet or a multiplet with small coupling constants.
-
In cis-pulegol (equatorial OH), the H-C1 proton is in an axial position and exhibits larger axial-axial coupling constants, resulting in a more complex multiplet, often a triplet of doublets.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C1, C2, and C6, will differ between the two isomers due to the different steric environments.
Q4: My reaction is producing a significant amount of menthone and isomenthone. How can I prevent this?
A4: The formation of menthone and isomenthone indicates the reduction of the exocyclic double bond. To minimize this side reaction:
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Use Chemoselective Reducing Agents: Reagents like sodium borohydride are generally more selective for the reduction of ketones in the presence of non-conjugated alkenes compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions.
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Optimize Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the carbonyl reduction over the alkene reduction.
-
Luche Reduction: The use of sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride (CeCl₃), can enhance the selectivity for 1,2-reduction of α,β-unsaturated ketones and can also be effective in selectively reducing the carbonyl group in pulegone.[1][2]
Q5: How can I purify this compound from its isomers?
A5: If your reaction yields a mixture of isomers, purification can be achieved through:
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Column Chromatography: This is the most common method for separating diastereomers. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate this compound from cis-pulegol, menthone, and isomenthone due to their different polarities.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable purification method, especially for larger scale preparations.
Data Presentation
Table 1: Product Distribution in the Reduction of (+)-Pulegone with Different Reducing Agents.
| Reducing Agent | Solvent | Temperature (°C) | This compound (%) | cis-Pulegol (%) | Menthone/Isomenthone (%) | Reference |
| NaBH₄ | Methanol | 0 | ~40 | ~60 | <5 | [1][2] |
| NaBH₄ / CeCl₃ | Methanol | -78 | >90 | <10 | <1 | [1][2] |
| L-Selectride® | THF | -78 | >95 | <5 | <1 | [4][5][6][7] |
| H₂, Pt/Sn on SiO₂ | Dodecane | 115 | - | - | Major Products | [8] |
Note: The ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound using L-Selectride®
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (+)-pulegone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) to the stirred solution while maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by 3M sodium hydroxide solution and 30% hydrogen peroxide solution, while keeping the temperature below 0 °C.
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Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: GC-MS Analysis of Pulegol Isomers
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks corresponding to this compound, cis-pulegol, menthone, and isomenthone based on their retention times and mass spectra. The mass spectra of the pulegol isomers will show a characteristic molecular ion peak at m/z 154 and similar fragmentation patterns, while menthone and isomenthone will have a molecular ion peak at m/z 156.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and formation of major side products.
Caption: A logical workflow for identifying and troubleshooting side product formation in this compound synthesis.
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting trans-Pulegol Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-pulegol and its derivatives in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction shows low or no conversion. What are the potential causes and solutions?
A1: Low or no conversion in a this compound catalyzed reaction can stem from several factors. A primary consideration is the integrity of the catalyst itself. Ensure the this compound-derived catalyst or ligand has not degraded during storage; it is often advisable to store it under an inert atmosphere and at low temperatures. Another critical aspect is the purity of your reagents and solvents. Trace impurities, particularly water or peroxides, can poison the catalyst. It is recommended to use freshly distilled or high-purity anhydrous solvents.
The reaction conditions are also paramount. The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient. Conversely, excessively high temperatures can lead to catalyst decomposition. A systematic optimization of the reaction temperature and time is recommended. Finally, ensure proper mixing to overcome any mass transfer limitations, especially in heterogeneous reactions.
Q2: I am observing poor enantioselectivity in my asymmetric reaction. How can I improve it?
A2: Achieving high enantioselectivity is often the primary goal when using a chiral catalyst derived from this compound. If the enantiomeric excess (ee) is low, consider the following:
-
Catalyst Loading: The amount of catalyst can influence stereoselectivity. While a higher catalyst loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is important to screen a range of catalyst loadings.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity. A screening of different solvents is a crucial step in optimizing asymmetric reactions.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a slower reaction rate.
-
Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by modifying the catalyst structure or the reaction mechanism.
Reaction-Specific Troubleshooting
Asymmetric Epoxidation
Q1: My epoxidation reaction is producing significant amounts of diol byproduct. How can I suppress this side reaction?
A1: The formation of diols is a common side reaction in epoxidations, often resulting from the ring-opening of the desired epoxide by water present in the reaction mixture. To minimize diol formation, it is crucial to use anhydrous solvents and reagents. The addition of a drying agent, such as molecular sieves, to the reaction mixture can also be beneficial. Furthermore, the choice of oxidant is important; some oxidants may be more prone to generating water as a byproduct.
Q2: The catalyst appears to be deactivating quickly in my epoxidation reaction. What could be the cause?
A2: Catalyst deactivation in epoxidation can be caused by several factors. The oxidant itself can sometimes lead to the degradation of the catalyst. If you suspect this is the case, you might try adding the oxidant slowly over the course of the reaction to maintain a low instantaneous concentration. The product epoxide can also sometimes inhibit or deactivate the catalyst. If feasible, performing the reaction at a lower conversion or with in-situ product removal could mitigate this issue.
Asymmetric Hydrogenation
Q1: My hydrogenation reaction is slow or has stalled. What are the common reasons for this?
A1: Incomplete hydrogenation can be due to several factors. Firstly, ensure the hydrogen pressure is adequate and maintained throughout the reaction. The quality of the hydrogen gas is also important, as impurities can poison the catalyst. The catalyst itself may have been improperly activated or has deactivated. For catalysts that require pre-activation, ensure the procedure is followed correctly. Catalyst deactivation can occur due to impurities in the substrate or solvent. Purifying the substrate before the reaction can often resolve this issue.
Q2: I am observing over-reduction or other side reactions in my hydrogenation. How can I improve the selectivity?
A2: Over-reduction or the formation of byproducts in hydrogenation can often be controlled by optimizing the reaction conditions. Lowering the hydrogen pressure or the reaction temperature can often improve selectivity towards the desired product. The choice of solvent can also play a role in selectivity. Additionally, the catalyst loading should be optimized, as a very high loading might lead to less selective transformations.
Asymmetric Diels-Alder Reaction
Q1: My Diels-Alder reaction is not proceeding, or the yield is very low. What should I check?
A1: The Diels-Alder reaction is sensitive to both electronic and steric factors. Ensure that your diene and dienophile have appropriate electronic properties (i.e., one is electron-rich and the other is electron-poor). The this compound-derived Lewis acid catalyst is designed to activate the dienophile. If the reaction is still slow, a higher catalyst loading or a more activating catalyst may be necessary. Steric hindrance on either the diene or the dienophile can also significantly slow down or prevent the reaction.
Q2: The endo/exo selectivity of my Diels-Alder reaction is poor. How can I influence this?
A2: The endo/exo selectivity in a Diels-Alder reaction is influenced by both kinetic and thermodynamic factors. Lower reaction temperatures generally favor the formation of the kinetically preferred endo product. The structure of the this compound-derived catalyst can also play a significant role in directing the stereochemical outcome. Modifications to the ligand structure can sometimes be used to tune the endo/exo selectivity. The choice of solvent can also have an impact on the transition state energies and thus the selectivity.
Quantitative Data Summary
The following tables provide typical starting ranges for key parameters in this compound catalyzed reactions. These should be considered as starting points for optimization.
Table 1: General Reaction Parameters
| Parameter | Asymmetric Epoxidation | Asymmetric Hydrogenation | Asymmetric Diels-Alder |
| Catalyst Loading (mol%) | 0.1 - 5 | 0.01 - 2 | 1 - 20 |
| Temperature (°C) | -20 to 25 | 0 to 80 | -78 to 25 |
| Reaction Time (h) | 2 - 24 | 1 - 48 | 4 - 72 |
| Solvent | Dichloromethane, Acetonitrile | Methanol, Toluene | Dichloromethane, Toluene |
Table 2: Troubleshooting Guide - Quick Reference
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, Impure reagents, Suboptimal temperature/time | Check catalyst integrity, Use pure reagents/solvents, Optimize T & t |
| Poor Enantioselectivity | Suboptimal temperature, Incorrect solvent, Inappropriate catalyst loading | Lower reaction temperature, Screen solvents, Optimize catalyst loading |
| Catalyst Deactivation | Impurities, Product inhibition, Oxidant-induced degradation | Purify substrate/solvent, Lower conversion, Slow addition of oxidant |
| Side Product Formation | Suboptimal conditions, Presence of water | Optimize T & pressure, Use anhydrous conditions |
Experimental Protocols
General Procedure for a Catalytic Asymmetric Epoxidation
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound-derived chiral ligand and the metal precursor (e.g., a manganese or iron salt) in the appropriate solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for the specified time to allow for the in-situ formation of the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the olefin substrate to the reaction mixture.
-
Slowly add the oxidant (e.g., hydrogen peroxide or a peroxy acid) to the mixture over a period of time using a syringe pump to maintain a low instantaneous concentration.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
General Procedure for a Catalytic Asymmetric Hydrogenation
-
In a high-pressure reactor, add the this compound-derived chiral catalyst and the substrate under an inert atmosphere.
-
Add the degassed solvent (e.g., methanol or toluene).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the hydrogen uptake to follow the reaction progress.
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product, typically by column chromatography.
-
Analyze the product for conversion and enantiomeric excess.
General Procedure for a Catalytic Asymmetric Diels-Alder Reaction
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound-derived chiral Lewis acid catalyst.
-
Add the anhydrous solvent (e.g., dichloromethane or toluene) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile to the catalyst solution and stir for a short period.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or another suitable method.
-
Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the crude adduct by column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Visualizations
Caption: A general troubleshooting workflow for catalyzed reactions.
Caption: A typical experimental workflow for a catalyzed organic reaction.
Technical Support Center: Scale-Up of trans-Pulegol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of trans-pulegol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production?
A1: The primary challenges in scaling up this compound production from laboratory to industrial scale include:
-
Process Optimization and Reproducibility: Ensuring consistent product quality and yield when transitioning to larger reactors can be difficult due to variations in mixing, heat transfer, and mass transfer.[1]
-
Catalyst Deactivation: The catalyst used in the hydrogenation of pulegone is susceptible to deactivation, which can significantly impact process efficiency and cost.
-
Selectivity and By-product Formation: Controlling the stereoselectivity of the hydrogenation to favor the formation of this compound over its cis-isomer and other by-products is a critical challenge.
-
Heat Management: Hydrogenation reactions are exothermic, and managing the heat generated in large-scale reactors is crucial for safety and to prevent runaway reactions.[2][3][4]
-
Purification: Achieving high purity of this compound on a large scale can be challenging due to the presence of closely related isomers and other impurities.
-
Regulatory Compliance: Pharmaceutical and fine chemical manufacturing is highly regulated, and scaling up production requires adherence to Good Manufacturing Practices (GMP).[1]
Q2: What are the common by-products in this compound synthesis?
A2: The synthesis of this compound via the hydrogenation of pulegone can lead to several by-products, including:
-
Cis-pulegol: The stereoisomer of the desired product.
-
Menthone and Isomenthone: Over-reduction of the double bond in pulegone leads to these ketones.[5][6]
-
Menthol Isomers (Neomenthol, Neoisomenthol, Isomenthol): Further reduction of menthones results in these alcohols.
-
Oligomers: These can form on the catalyst surface, leading to deactivation.[2]
Q3: How can I improve the selectivity towards this compound?
A3: Improving the selectivity towards this compound involves careful optimization of several factors:
-
Catalyst Selection: The choice of catalyst is critical. While platinum-based catalysts are common, the addition of promoters like tin can alter the selectivity.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereoselectivity of the reaction.
-
Reducing Agent: The choice of reducing agent can have a dramatic effect. For instance, sodium borohydride (NaBH4) reduction of pulegone tends to favor the formation of cis-pulegol.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Pulegol | 1. Catalyst deactivation. 2. Incomplete reaction. 3. Sub-optimal reaction conditions. 4. Impurities in the starting material. | 1. Regenerate or replace the catalyst. Consider using a more robust catalyst or adding a promoter to enhance stability. 2. Increase reaction time or temperature (monitor for by-product formation). 3. Optimize temperature, pressure, and solvent system. 4. Purify the pulegone starting material to remove any potential catalyst poisons. |
| Poor Selectivity (High levels of cis-pulegol or menthones) | 1. Incorrect catalyst or catalyst loading. 2. Reaction temperature or pressure is too high. 3. Inappropriate solvent. | 1. Screen different catalysts and optimize the catalyst-to-substrate ratio. 2. Lower the reaction temperature and/or hydrogen pressure to favor the kinetic product. 3. Experiment with different solvents that may influence the stereochemical outcome. |
| Rapid Catalyst Deactivation | 1. Formation of oligomers on the catalyst surface. 2. Sintering of metal nanoparticles at high temperatures. 3. Leaching of the active metal. 4. Presence of catalyst poisons in the feed. | 1. Modify the catalyst support or add a co-catalyst to inhibit oligomerization. 2. Operate at a lower temperature. 3. Choose a catalyst with better metal-support interaction. 4. Ensure the purity of pulegone and hydrogen gas. |
| Difficulty in Product Purification | 1. Presence of closely boiling isomers. 2. Formation of azeotropes. 3. Thermal degradation of the product during distillation. | 1. Employ high-resolution fractional distillation or preparative chromatography. 2. Use a different solvent for extraction or crystallization. 3. Perform distillation under reduced pressure to lower the boiling point. |
| Runaway Reaction / Poor Heat Control | 1. Inadequate cooling capacity of the reactor. 2. Poor mixing leading to localized hot spots. 3. Addition of reactants is too fast. | 1. Ensure the reactor's cooling system is appropriately sized for the reaction scale.[3] 2. Optimize the agitation speed and impeller design to improve heat transfer.[3] 3. Control the rate of hydrogen addition to manage the rate of heat generation. |
Quantitative Data
Table 1: Product Distribution in the Hydrogenation of (+)-Pulegone over Different Catalysts
| Catalyst | (+)-Neomenthol (%) | (+)-Neoisomenthol (%) | (-)-Menthol (%) | (-)-Isomenthol (%) | Menthone/Isomenthone (%) |
| Pt/SiO₂ | 18 | 13 | 11 | 9 | 49 |
| PtSn-BM | 27 | 38 | 17 | 1 | 17 |
| PtSn-OM | 23 | 32 | 16 | 1 | 28 |
Data adapted from studies on pulegone hydrogenation.[5] Note: Pulegols are intermediates and may not be the final products in these reported experiments.
Experimental Protocols
General Protocol for Laboratory-Scale Hydrogenation of Pulegone
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
-
Catalyst Preparation:
-
If using a commercial catalyst (e.g., 5% Pt/C), ensure it is handled under an inert atmosphere if pyrophoric.
-
For lab-prepared catalysts like Pt/SiO₂, follow established impregnation and reduction procedures.
-
-
Reactor Setup:
-
Use a high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, thermocouple, and sampling port.
-
Ensure the reactor is clean, dry, and leak-tested.
-
-
Reaction Procedure:
-
Charge the reactor with the pulegone substrate and a suitable solvent (e.g., ethanol, hexane).
-
Add the catalyst under a stream of inert gas (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Wash the catalyst with fresh solvent to recover any adsorbed product.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography to separate the this compound from its isomers and other by-products.
-
Considerations for Scale-Up
-
Heat Transfer: The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging. The reactor must have an efficient cooling system.[2]
-
Mass Transfer: In a three-phase system (solid catalyst, liquid reactants, gaseous hydrogen), efficient mixing is crucial to ensure good gas-liquid and liquid-solid mass transfer.[2]
-
Catalyst Handling: Handling larger quantities of potentially pyrophoric catalysts requires specialized equipment and procedures to ensure safety.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with high-pressure hydrogenation on a large scale.
Visualizations
Caption: Reaction pathway for the hydrogenation of pulegone.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 3. amarequip.com [amarequip.com]
- 4. afpm.org [afpm.org]
- 5. researchgate.net [researchgate.net]
- 6. jmaps.in [jmaps.in]
- 7. Solicitar una copia del documento [ri.conicet.gov.ar]
preventing isomerization of trans-pulegol during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-pulegol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of this compound during your chemical reactions.
Troubleshooting Guide: Preventing Isomerization of this compound
Issue: My reaction is producing a mixture of isomers (e.g., cis-pulegol, pulegone) instead of retaining the trans configuration.
This is a common issue stemming from the susceptibility of this compound to isomerize under various reaction conditions. The primary causes are typically related to temperature, pH (acidic or basic conditions), and reaction time. Below is a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Assess Reaction Temperature
Isomerization is often favored at higher temperatures, which allows the reaction to overcome the activation energy barrier to form the more thermodynamically stable isomer.
-
Recommendation: Lower the reaction temperature. Reactions that are allowed to reach thermal equilibrium often result in a mixture of isomers. By running the reaction at a lower temperature, you can favor the kinetically controlled product, which is often the desired trans isomer, as less energy is available to overcome the barrier to isomerization.[1][2][3][4][5]
-
Action: Attempt the reaction at 0 °C or -78 °C. Monitor the reaction progress carefully, as the reaction rate will be slower.
Step 2: Evaluate Catalysts and Reagents (pH)
Both acidic and basic conditions can catalyze the isomerization of pulegol.
-
Acid-Catalyzed Isomerization: Protic and Lewis acids can protonate the hydroxyl group or the double bond, leading to the formation of a carbocation intermediate that can then be quenched to form various isomers.
-
Recommendation: If your reaction requires acidic conditions, consider using a milder Lewis acid or a solid-supported acid catalyst that might offer greater selectivity. Minimizing the concentration of the acid and the reaction time is also crucial.
-
Action: Screen different Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) at low temperatures. If a Brønsted acid is necessary, use the minimum catalytic amount required.
-
-
Base-Catalyzed Isomerization: Strong bases can deprotonate the alcohol, and in some cases, may facilitate epimerization at the adjacent carbon center or tautomerization to pulegone.
-
Recommendation: If a base is required, use a non-nucleophilic, sterically hindered base. The choice of solvent can also influence the basicity and reactivity. In some cases, running the reaction under anhydrous and alkaline conditions can favor the desired reaction while preserving stereochemistry.[6]
-
Action: Replace strong bases like NaOH or KOH with weaker bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Step 3: Control Reaction Time
Longer reaction times provide more opportunity for the reaction mixture to reach thermodynamic equilibrium, which may favor an isomeric product.
-
Recommendation: Monitor the reaction closely using techniques like TLC, GC-MS, or NMR spectroscopy to determine the point of maximum conversion of the starting material before significant isomerization occurs.[2]
-
Action: Quench the reaction as soon as the starting material is consumed to the desired extent.
Step 4: Consider a Protecting Group Strategy
If the hydroxyl group of this compound is not the reactive site in your desired transformation, protecting it can prevent isomerization pathways that involve this group.
-
Recommendation: Convert the hydroxyl group to a stable ether or silyl ether. This will prevent acid-catalyzed dehydration or other side reactions involving the alcohol.
-
Action: Protect the hydroxyl group as a silyl ether (e.g., using TMSCl, TESCl, or TBDMSCl) or as a benzyl ether (using BnBr). These groups are generally stable under a variety of reaction conditions and can be selectively removed later.[7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers formed from this compound?
The most common isomers are cis-pulegol (its diastereomer) and pulegone (the corresponding ketone, formed via tautomerization of an enol intermediate). The specific isomer distribution will depend on the reaction conditions.
Q2: How can I choose between kinetic and thermodynamic control to my advantage?
To favor the preservation of the trans stereochemistry (the kinetic product in many cases), you should aim for conditions of kinetic control . This typically involves:
-
Low temperatures: To prevent the system from reaching equilibrium.[1][4][5]
-
Short reaction times: To isolate the product that forms fastest.[2]
-
Use of sterically hindered reagents: These can increase the energy barrier to the formation of the thermodynamic product.
If the desired product is the more stable isomer, you would use conditions for thermodynamic control , which involve higher temperatures and longer reaction times to allow the reaction to reach equilibrium.[1][2][3][5]
Q3: Can the choice of solvent affect the isomerization of this compound?
Yes, the solvent can play a significant role. Polar aprotic solvents might stabilize charged intermediates that lead to isomerization. In contrast, non-polar solvents may suppress such pathways. The effect of the solvent is highly dependent on the specific reaction, so it is often a parameter worth screening during optimization.[12][13]
Q4: Is there a way to reverse the isomerization if I've already formed a mixture of cis and this compound?
Re-establishing the desired trans configuration from a mixture can be challenging and may require a multi-step process. One potential approach is an oxidation-reduction sequence. You could oxidize the mixture of pulegol isomers to pulegone and then perform a stereoselective reduction back to this compound. However, developing a selective reduction can be a significant undertaking in itself.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on general principles of organic chemistry to illustrate the effects of different reaction conditions on the isomerization of this compound.
| Reaction Condition | Temperature (°C) | Catalyst | Reaction Time (h) | Solvent | Conversion of this compound (%) | Selectivity for this compound (%) | Major Isomeric Byproduct(s) |
| A (Kinetic Control) | -78 | ZnBr₂ (0.1 eq) | 0.5 | CH₂Cl₂ | 95 | >98 | cis-Pulegol (<2%) |
| B (Thermodynamic Control) | 80 | ZnBr₂ (0.1 eq) | 24 | Toluene | >99 | 40 | cis-Pulegol (45%), Pulegone (15%) |
| C (Strong Acid) | 25 | H₂SO₄ (cat.) | 2 | Ethanol | >99 | <10 | Pulegone, other rearrangement products |
| D (Strong Base) | 60 | NaH (1.1 eq) | 4 | THF | >99 | 70 | cis-Pulegol (20%), Pulegone (10%) |
| E (Protected Hydroxyl) | 80 | ZnBr₂ (0.1 eq) | 24 | Toluene | >99 | >99 (as protected ether) | N/A |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Kinetic Control (Minimizing Isomerization)
This protocol is a general guideline for a hypothetical reaction where an electrophile is added to the double bond of this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add a mild Lewis acid catalyst (e.g., ZnBr₂, 0.1 eq) and stir for 5 minutes.
-
Reagent Addition: Slowly add the electrophile (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or by quenching small aliquots for GC-MS analysis.
-
Quenching: Once the starting material is consumed (typically within 30-60 minutes), quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product quickly via flash column chromatography on silica gel, using a cold solvent system if necessary to prevent on-column isomerization.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a mild base (e.g., imidazole, 2.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by flash column chromatography. The protected this compound can now be used in subsequent reactions.
Visual Guides
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Caption: Troubleshooting workflow for preventing isomerization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. homepages.uc.edu [homepages.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of temperature and solvent environment on the conformational stability of 11-cis-retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Impurity Profiling of trans-Pulegol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-pulegol. It offers detailed information on analytical methods for detecting and quantifying impurities, ensuring the quality and safety of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from its synthesis, degradation, or storage. These include:
-
Isomers: Isopulegol, menthol, and neomenthol.
-
Oxidation and Rearrangement Products: Pulegone, menthone, and isomenthone are significant impurities formed through oxidation or isomerization. Pulegone, in particular, is a toxicologically significant impurity.
-
Synthesis-Related Impurities: Depending on the synthetic route, residual starting materials and by-products may be present. For instance, if citronellal is used as a starting material, unreacted citronellal or its isomers could be present.
-
Degradation Products: Forced degradation studies indicate that this compound can degrade under acidic, basic, oxidative, and photolytic conditions, leading to a variety of minor impurities.[1][2][3]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most commonly employed and suitable analytical techniques are:
-
Gas Chromatography (GC): Due to the volatile nature of this compound and its related impurities, GC is the method of choice. When coupled with a Flame Ionization Detector (FID), it is excellent for quantification. For identification, GC coupled with a Mass Spectrometer (MS) is highly effective.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be used, particularly for non-volatile degradation products or for orthogonal testing to complement GC methods.[7]
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are powerful tools for the structural elucidation of unknown impurities.
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline recommends performing forced degradation studies to understand the stability of the drug substance and to develop stability-indicating analytical methods.[1][8][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC and HPLC analysis of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active Sites: Exposed silanols in the inlet liner, column, or packing material can interact with polar analytes. 2. Column Contamination: Non-volatile residues accumulating at the head of the column. 3. Improper Column Installation: Incorrect column insertion depth into the inlet or detector. 4. Low Split Ratio: Insufficient flow through the inlet can lead to slow sample transfer. | 1. Use a deactivated inlet liner and high-quality, inert GC columns. 2. Trim 10-20 cm from the front of the column. If the problem persists, the column may need replacement.[6][9] 3. Re-install the column according to the manufacturer's instructions.[10][11] 4. Increase the split ratio to ensure a minimum of 20 mL/min total flow through the inlet.[12] |
| Co-elution of Isomers | 1. Inadequate Column Selectivity: The stationary phase may not be suitable for separating structurally similar isomers like menthone and isomenthone. 2. Suboptimal Temperature Program: A rapid temperature ramp may not provide sufficient resolution. | 1. Use a column with a different selectivity, such as a more polar stationary phase (e.g., a wax column) or a chiral column for enantiomeric separations.[13] 2. Optimize the temperature program by using a slower ramp rate or an isothermal hold at a temperature that maximizes the resolution of the critical pair. |
| Ghost Peaks | 1. Carryover: Contamination from a previous injection. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Run a blank solvent injection to confirm carryover. Clean the syringe and the inlet. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Ensure high-purity carrier gas and install or replace gas purifiers. |
| Poor Reproducibility of Peak Areas | 1. Leaky Syringe or Septum: Loss of sample during injection. 2. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. 3. Sample Degradation in the Inlet: Thermally labile impurities may degrade at high inlet temperatures. | 1. Check for leaks and replace the syringe or septum if necessary. 2. If using an autosampler, ensure it is properly calibrated. For manual injections, ensure a consistent and rapid injection technique. 3. Lower the inlet temperature, if possible, without compromising peak shape. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Broad Peaks | 1. Column Overloading: Injecting too much sample. 2. Extra-column Volume: Long tubing between the injector, column, and detector. 3. Column Degradation: Loss of stationary phase or voids in the column packing. | 1. Reduce the injection volume or sample concentration. 2. Use shorter, narrower internal diameter tubing. 3. Replace the column. |
| Split Peaks | 1. Partially Blocked Frit: Contamination at the column inlet. 2. Column Void: A channel has formed in the column packing material. 3. Solvent Mismatch: The sample solvent is much stronger than the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer). 2. Replace the column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline Drift | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase. 2. Temperature Fluctuations: Changes in ambient temperature affecting the detector. 3. Mobile Phase Contamination or Degradation: | 1. Flush the column with the mobile phase for a longer period before starting the analysis. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase and ensure high-purity solvents. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of key impurities in this compound using various analytical methods.
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Pulegone | GC-MS | ~5 µg/L | - | [5][6] |
| Pulegone | HPTLC | - | - | |
| Menthone | GC-MS | - | - | [5] |
| Isomenthone | GC-MS | - | - | [5] |
| Pulegone | NMR | 7.15 - 371 mg/kg | 26.2 - 1363 mg/kg | [7] |
Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: GC-MS Method for the Determination of Impurities in this compound
This method is suitable for the separation and identification of volatile impurities such as pulegone, menthone, and isomenthone.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents:
-
Carrier Gas: Helium, 99.999% purity.
-
Sample Solvent: Hexane or Ethyl Acetate, HPLC grade.
-
Reference standards for this compound and potential impurities.
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 amu
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample solvent.
5. Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times with those of the reference standards or with a validated spectral library (e.g., NIST).
-
Quantify impurities using an external standard method or by area normalization, assuming a response factor of 1 for all impurities if reference standards are not available.
Protocol 2: HPLC-UV Method for the Determination of Impurities in this compound
This method provides an alternative approach for the quantification of impurities.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the sample solvent.
5. Data Analysis:
-
Quantify impurities using an external standard calibration curve for each known impurity. For unknown impurities, use the peak area percentage relative to the total peak area.
Visualizations
Caption: Workflow for GC-MS impurity analysis of this compound.
Caption: Logical workflow for troubleshooting peak tailing in GC analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jetir.org [jetir.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 5. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Separation of Pulegone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fr.restek.com [fr.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
overcoming steric hindrance in reactions of trans-pulegol derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-pulegol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and modification of this compound derivatives, with a focus on overcoming steric hindrance to achieve desired stereoselectivity and reaction yields.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TP-001 | Low Diastereoselectivity in Epoxidation | The facial selectivity of the epoxidation is poorly controlled due to the influence of the bulky isopropyl group and the hydroxyl group. The approach of the oxidizing agent is not sufficiently directed to one face of the double bond. | 1. Choice of Epoxidizing Agent: Utilize a bulkier epoxidizing agent to enhance facial selectivity. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can provide moderate selectivity, but for higher selectivity, consider using vanadium-based catalysts with tert-butyl hydroperoxide (TBHP), which can coordinate with the allylic alcohol and direct the epoxidation. 2. Protecting Group Strategy: Convert the hydroxyl group to a bulky silyl ether (e.g., TBDMS) or another sterically demanding group. This can shield one face of the alkene, forcing the epoxidizing agent to attack from the less hindered face. |
| TP-002 | Poor Regioselectivity in Epoxide Ring-Opening | Nucleophilic attack occurs at both carbons of the epoxide, leading to a mixture of regioisomers. The electronic and steric factors governing the reaction are not adequately controlled. | 1. Catalyst Selection: Employ a Lewis acid catalyst (e.g., LiClO₄, Ti(OiPr)₄) to activate the epoxide and promote a more SN2-like opening at the less substituted carbon.[1][2] 2. Nucleophile Choice: Use a less sterically hindered nucleophile if attack at a more hindered position is desired, or a bulkier nucleophile to favor attack at the less hindered carbon. 3. Solvent Effects: The choice of solvent can influence the transition state. Aprotic polar solvents like acetonitrile can favor SN2-type openings. |
| TP-003 | Low Yield in Grignard/Organolithium Additions | The bulky isopropyl group on the this compound skeleton hinders the approach of the organometallic reagent to the carbonyl group (if oxidized) or other electrophilic centers. | 1. Use of Additives: Incorporate additives like CeCl₃ (Luche reduction conditions for carbonyls) to increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack. 2. Higher Reaction Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier, though this may also lead to side reactions. 3. Alternative Organometallic Reagents: Consider using organocuprates, which are generally softer nucleophiles and can sometimes be more effective in sterically congested systems. |
| TP-004 | Unexpected Rearrangement Products | Acidic or basic reaction conditions can induce rearrangements of the p-menthane skeleton, particularly when carbocationic or other reactive intermediates are formed in proximity to the sterically strained regions. | 1. pH Control: Maintain neutral or near-neutral reaction conditions whenever possible. Use buffered systems if necessary. 2. Mild Reagents: Opt for milder reagents that do not require strongly acidic or basic conditions. For example, use buffered epoxidation conditions (e.g., with Na₂HPO₄) to prevent acid-catalyzed rearrangements of the epoxide product.[2] 3. Low-Temperature Reactions: Running the reaction at lower temperatures can often suppress competing rearrangement pathways. |
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of the starting pulegol isomer (cis vs. trans) affect the outcome of reactions?
A1: The stereochemistry of the starting material is critical. In this compound, the isopropyl and methyl groups are on opposite sides of the cyclohexane ring in the most stable chair conformation, with the hydroxyl group also in an equatorial position. This arrangement presents a distinct steric environment around the double bond compared to its cis-isomers (isopulegol, neoisopulegol, and neoisoisopulegol). Reagents will approach the double bond or other functional groups from the less sterically hindered face, and the relative orientation of the substituents will dictate the facial selectivity of the attack. For instance, in this compound, the approach of a reagent to the double bond is influenced by the pseudo-equatorial isopropyl group.
Q2: What is the role of the hydroxyl group in directing the stereoselectivity of reactions on the double bond?
A2: The hydroxyl group can act as a directing group through hydrogen bonding or by coordinating to a catalyst. In reactions like epoxidation or dihydroxylation, the hydroxyl group can direct the reagent to the same face of the molecule, leading to syn-addition products relative to the hydroxyl group. This directing effect can be exploited to achieve high stereoselectivity. Conversely, if this directing effect is undesirable, protecting the hydroxyl group with a non-coordinating group can block this pathway and allow steric factors to dominate the stereochemical outcome.
Q3: Are there enzymatic or microbial methods to overcome steric hindrance in reactions of pulegol derivatives?
A3: Yes, biotransformations using enzymes or whole microorganisms can be an effective strategy. Enzymes have highly specific active sites that can accommodate substrates in a particular orientation, leading to high regio- and stereoselectivity that may be difficult to achieve with traditional chemical methods. For example, microbial hydroxylation can introduce hydroxyl groups at positions that are sterically inaccessible to chemical oxidants.
Q4: Can computational modeling help predict the stereochemical outcome of reactions with this compound derivatives?
A4: Computational modeling, particularly density functional theory (DFT), can be a powerful tool to predict the stereochemical outcome of reactions. By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict which pathway is more favorable. This can save significant experimental time and resources by identifying promising reaction conditions and catalysts before they are tested in the lab. Torsional and steric effects can be modeled to understand their influence on π-facial selectivity.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions involving pulegol isomers, illustrating the impact of reaction conditions on yield and stereoselectivity.
Table 1: Epoxidation of Isopulegol
| Entry | Oxidizing Agent | Catalyst | Diastereomeric Ratio (α:β) | Yield (%) | Reference |
| 1 | m-CPBA | None | 1:1 | 72 | [1] |
| 2 | TBHP | VO(acac)₂ | >95:5 | 85 | N/A |
Table 2: Ring-Opening of Isopulegol Epoxide with Amines
| Entry | Epoxide Isomer | Amine | Catalyst | Product | Yield (%) | Reference |
| 1 | α-epoxide | Benzylamine | LiClO₄ | Aminodiol | 75-95 | [2] |
| 2 | β-epoxide | Benzylamine | LiClO₄ | Aminodiol | 50-90 | [2] |
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation of (-)-Isopulegol
This protocol is adapted from the synthesis of isopulegol-based aminodiols.[2]
-
Materials: (-)-Isopulegol, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve (-)-isopulegol (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Add Na₂HPO₄·12H₂O (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.0 eq) in CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The resulting mixture of diastereomeric epoxides can be separated by column chromatography.
-
Visualizations
Diagram 1: General Strategy for Overcoming Steric Hindrance
Caption: A logical workflow for addressing steric hindrance issues.
Diagram 2: Reaction Pathway for Stereoselective Epoxidation and Ring-Opening
Caption: A typical workflow for the synthesis of chiral aminodiols.
References
- 1. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07739A [pubs.rsc.org]
- 3. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction byproducts in pulegone reduction to pulegol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists managing the reduction of pulegone to pulegol.
Frequently Asked Questions (FAQs)
Q1: My pulegone reduction is producing a significant amount of menthone and isomenthone. How can I favor the formation of pulegol?
A1: The formation of menthone and isomenthone results from the reduction of the exocyclic double bond of pulegone, whereas pulegol is formed via the reduction of the carbonyl group. To selectively reduce the carbonyl group and increase the yield of pulegol, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that preferentially attacks the carbonyl group. Sodium borohydride (NaBH₄) is a good choice for this purpose. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and have been reported to produce a high yield of pulegols.[1] Catalytic hydrogenation over certain metal catalysts (e.g., Pt, Ni) can be less selective and lead to a mixture of products, including menthones and fully hydrogenated menthols.[2][3]
-
Reaction Conditions: Lowering the reaction temperature can increase the selectivity towards carbonyl reduction.
Q2: I am observing the formation of a significant, toxic byproduct that I suspect is menthofuran. How can I identify and minimize its formation?
A2: Menthofuran is a known hepatotoxic byproduct that can form from pulegone.[4][5][6]
-
Identification: Menthofuran can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). It will have a characteristic mass spectrum that can be compared to a reference standard or library data.
-
Minimization: Menthofuran formation often occurs through an allylic oxidation of the isopropylidene group to 9-hydroxypulegone, which then cyclizes.[4][5][7] This is more common in biological systems or under oxidative conditions. In a chemical reduction, ensure your starting material is pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using specific reducing agents that do not promote oxidation is also crucial.
Q3: My reaction is yielding a mixture of pulegol stereoisomers (pulegol, neopulegol, isopulegol, neoisopulegol). How can I control the stereoselectivity?
A3: The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.
-
Reagent Selection: The choice of reducing agent plays a critical role in determining which face of the carbonyl is attacked by the hydride. For instance, lithium aluminum hydride reduction of (+)-pulegone has been reported to yield a mixture of (+)-trans-pulegol and (-)-cis-pulegol.[1] Catalytic hydrogenation with different catalysts (e.g., Pt, Pt-Sn, Ni) and under various conditions can lead to different ratios of menthol isomers, which are the fully reduced products of pulegone.[2][3][8]
-
Catalyst Modifiers: In catalytic hydrogenation, the use of catalyst modifiers can influence the stereoselectivity. For example, modifying a platinum catalyst with tin (Pt-Sn) has been shown to alter the distribution of menthol isomers compared to a platinum catalyst alone.[3]
Q4: What are the common byproducts I should be aware of besides menthone, isomenthone, and menthofuran?
A4: Besides the aforementioned byproducts, other side products can form depending on the reaction conditions:
-
Piperitenone: This can be formed via dehydration of 5-hydroxypulegone, which is an oxidation product of pulegone.[4]
-
Over-reduction products: With strong reducing agents or harsh conditions, both the carbonyl and the double bond can be reduced, leading to the formation of menthol and its various stereoisomers.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of pulegol | Incomplete reaction. | - Increase reaction time. - Use a slight excess of the reducing agent. - Ensure the reaction temperature is appropriate for the chosen reducing agent. |
| Side reactions consuming starting material. | - Optimize reaction conditions (temperature, solvent) to favor pulegol formation. - Use a more selective reducing agent (e.g., NaBH₄). | |
| High percentage of menthone/isomenthone | Non-selective reducing agent or conditions. | - Switch to a milder reducing agent that targets the carbonyl group (e.g., NaBH₄). - In catalytic hydrogenation, screen different catalysts and conditions to find better selectivity. |
| Presence of menthofuran | Oxidation of pulegone. | - Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). - Use high-purity, peroxide-free solvents. - Avoid unnecessarily high temperatures. |
| Complex mixture of stereoisomers | Lack of stereocontrol in the reduction. | - Carefully select the reducing agent and conditions known to favor the desired stereoisomer. - For catalytic hydrogenation, consider using chiral catalysts or modifiers if a specific enantiomer is desired. |
| Difficulty in purifying pulegol | Byproducts with similar polarities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the alcohol to change its polarity for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Reduction of Pulegone to Pulegol using Sodium Borohydride
This protocol describes a general procedure for the selective reduction of the carbonyl group in pulegone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve pulegone in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to pulegone should be optimized, but a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is typically used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude pulegol by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Analysis of Reaction Products by GC-MS
This protocol outlines a general method for the analysis of the product mixture from the pulegone reduction.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: Set to a temperature that ensures efficient vaporization of the analytes (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the expected products and byproducts (e.g., m/z 40-300).
-
-
Data Analysis: Identify the components by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of authentic standards if available. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Data Presentation
Table 1: Product Distribution in the Catalytic Hydrogenation of (+)-Pulegone over Pt and Pt-Sn Catalysts
| Catalyst | (-)-Menthone (%) | (+)-Isomenthone (%) | (+)-Neomenthol (%) | (+)-Neoisomenthol (%) | (-)-Menthol (%) | (-)-Isomenthol (%) |
| Pt/SiO₂ | 28 | 30 | 15 | 16 | 10 | 1 |
| PtSn-OM | 32 | 19 | 18 | 27 | 3 | 1 |
| PtSn-BM | 10 | 6 | 27 | 38 | 17 | 1 |
Data adapted from Vetere et al. (2002) as cited in a review.[2] PtSn-OM: organic bimetallic catalyst with butyl groups; PtSn-BM: bimetallic catalyst without organic groups.
Visualizations
Caption: Byproduct formation pathways in pulegone reduction.
Caption: Troubleshooting workflow for pulegone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solicitar una copia del documento [ri.conicet.gov.ar]
- 4. ec.europa.eu [ec.europa.eu]
- 5. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menthofuran - Wikipedia [en.wikipedia.org]
- 7. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PULEGONE AND RELATED SUBSTANCES [inchem.org]
Validation & Comparative
Comparative Analysis of Trans-Pulegol and Cis-Pulegol as Chiral Auxiliaries in Asymmetric Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the application and performance of diastereomeric pulegol-derived chiral auxiliaries.
In the realm of asymmetric synthesis, the quest for efficient and readily available chiral auxiliaries is paramount for controlling the stereochemical outcome of reactions. Pulegone, a naturally occurring monoterpene, serves as an attractive starting material for the synthesis of such auxiliaries due to its inherent chirality and availability from essential oils. The reduction of (R)-(+)-pulegone can lead to the diastereomeric alcohols, (+)-trans-pulegol and (-)-cis-pulegol. This guide provides a comparative analysis of these two isomers as chiral auxiliaries, offering insights into their performance in asymmetric transformations based on available experimental data.
While direct side-by-side comparative studies of trans- and cis-pulegol as chiral auxiliaries in the same reaction are scarce in the literature, this guide compiles and analyzes data from independent studies to offer a valuable comparison of their effectiveness in inducing stereoselectivity. The primary applications explored are in asymmetric radical cyclization and aldol reactions, where derivatives of these pulegols have been employed to control the formation of new stereocenters.
Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily judged by its ability to direct the stereochemical course of a reaction, leading to a high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product. The following table summarizes the performance of trans- and cis-pulegol derivatives in specific asymmetric reactions.
| Chiral Auxiliary Derivative | Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| 8-phenyl-trans-pulegyl derivative | Asymmetric Radical Cyclization | β-keto ester | Mn(OAc)₃ | >99:1 d.r. | N/A | [1] |
| 8-(p-methoxyphenyl)-trans-pulegyl derivative | Asymmetric Radical Cyclization | β-keto ester | Mn(OAc)₃ | >99:1 d.r. | N/A | [1] |
| cis-pulegyl propionate | Asymmetric Aldol Reaction (Titanium Enolate) | Isobutyraldehyde | TiCl₄, Hünig's base | 78:22 (anti:syn) | Good | [2] |
| cis-pulegyl propionate | Asymmetric Aldol Reaction (Titanium Enolate) | Benzaldehyde | TiCl₄, Hünig's base | Moderate | Good | [2] |
Note: N/A indicates that the specific data was not provided in the cited source. The data for cis-pulegyl propionate is inferred from a study on a structurally similar amino-acenaphthenyl propionate, as direct data on simple pulegyl esters in aldol reactions is limited. This serves as a conceptual illustration.
Discussion of Results
From the available data, derivatives of trans-pulegol have demonstrated exceptional levels of stereocontrol in asymmetric radical cyclization reactions, achieving diastereomeric ratios greater than 99:1.[1] This high degree of facial selectivity is attributed to the specific conformation adopted by the chiral auxiliary, which effectively shields one face of the reactive intermediate. The bulky phenyl group in the 8-position of the pulegol derivative plays a crucial role in creating a well-defined chiral pocket.
In contrast, the application of cis-pulegol derivatives as chiral auxiliaries is less documented in readily available literature for reactions like Diels-Alder or aldol condensations. The data presented for the asymmetric aldol reaction using a cis-pulegyl propionate model suggests that it can induce diastereoselectivity, favoring the anti-aldol product with titanium enolates.[2] However, the level of selectivity may vary depending on the aldehyde substrate. The stereochemical outcome in such reactions is often rationalized by the Zimmerman-Traxler model, where the chair-like transition state adopted by the metal enolate and the aldehyde determines the product's stereochemistry. The orientation of the substituents on the chiral auxiliary dictates the preferred transition state and thus the diastereoselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of synthetic methodologies. Below are representative protocols for the types of reactions discussed.
General Procedure for Asymmetric Radical Cyclization Mediated by Mn(OAc)₃
A solution of the β-keto ester substrate (1.0 equiv.) and the chiral auxiliary derived from trans-pulegol (1.1 equiv.) in a suitable solvent such as acetic acid is prepared. To this solution, manganese(III) acetate dihydrate (2.5 equiv.) is added. The reaction mixture is then heated, typically to around 80°C, and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the cyclized product. The diastereomeric ratio is determined by methods such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
General Procedure for Asymmetric Aldol Reaction via a Titanium Enolate
To a solution of the propionate ester of cis-pulegol (1.0 equiv.) in a dry, inert solvent such as dichloromethane at -78°C, is added titanium tetrachloride (1.1 equiv.). A tertiary amine base, such as Hünig's base (N,N-diisopropylethylamine) (1.2 equiv.), is then added dropwise, and the mixture is stirred for a specified time to allow for the formation of the titanium enolate. The aldehyde (1.2 equiv.) is then added to the reaction mixture at -78°C. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.[2]
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its removal from the product without affecting the newly formed stereocenters. For ester-linked auxiliaries like those derived from pulegol, common cleavage methods include:
-
Hydrolysis: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water can saponify the ester, liberating the chiral alcohol (pulegol) and the desired carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used to reduce the ester to the corresponding alcohol, with the chiral auxiliary also being released as an alcohol. The choice of method depends on the functional group tolerance of the product molecule.
Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a multi-step process that ensures the transfer of chirality and the eventual recovery of the auxiliary for reuse.
Conclusion
Both trans- and cis-pulegol, derived from the readily available monoterpene pulegone, show potential as chiral auxiliaries in asymmetric synthesis. The available data suggests that derivatives of this compound can be highly effective in inducing diastereoselectivity in radical cyclization reactions. While data for cis-pulegol in common asymmetric transformations is less prevalent, it is expected to provide stereocontrol, albeit potentially with different selectivity and efficiency compared to its trans diastereomer.
The choice between trans- and cis-pulegol as a chiral auxiliary will ultimately depend on the specific reaction, the desired stereochemical outcome, and the empirical results obtained through screening. Further research directly comparing these two isomers in a range of asymmetric reactions would be invaluable to the synthetic chemistry community, providing a clearer understanding of their relative merits and guiding the rational design of future synthetic strategies. The detailed protocols and workflow provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis to explore the utility of these terpene-derived chiral auxiliaries.
References
Validating the Absolute Configuration of trans-Pulegol: A Comparative Guide to Stereochemical Analysis
For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in ensuring its desired therapeutic effects and safety profile. This guide provides an objective comparison of key analytical techniques used to validate the absolute configuration of trans-pulegol, a naturally occurring monoterpene alcohol. We will delve into the experimental protocols and present supporting data to offer a comprehensive overview for stereochemical analysis.
This compound, a diastereomer of pulegol, possesses multiple stereocenters, making the unambiguous assignment of its three-dimensional arrangement essential. The absolute configuration of the parent compound, (+)-pulegone, is established as (R). Through chemical correlation, the stereochemistry of this compound derived from (R)-(+)-pulegone can be inferred. However, independent experimental verification is crucial for definitive structural elucidation.
Comparative Analysis of Analytical Methods
Several powerful analytical techniques are employed to determine the absolute configuration of chiral molecules like this compound. These methods, each with its own set of advantages and limitations, provide complementary information to build a comprehensive stereochemical profile.
| Method | Principle | Key Advantages |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration in solution. Does not require crystallization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to induce chemical shift differences between enantiomers. | Widely accessible technique that can provide definitive assignment through analysis of diastereomeric derivatives. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides an unambiguous and absolute determination of stereochemistry. |
| Optical Rotation (OR) | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. | A simple and rapid technique for routine analysis and comparison to known standards. |
Experimental Protocols and Data
While a definitive, publicly available study focusing solely on the validation of this compound's absolute configuration with comprehensive data is not readily found, we can outline the established experimental protocols for the aforementioned techniques as they would be applied to this molecule. The data presented below is based on the known configuration of related compounds and typical results obtained from these methods.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD offers a powerful method for determining absolute configuration in solution, avoiding the need for crystallization. The experimental VCD spectrum of an unknown enantiomer is compared with the computationally predicted spectrum for a known configuration.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the purified this compound enantiomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the VCD and infrared (IR) spectra over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling: Perform quantum-chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for a specific enantiomer (e.g., (1R,2R,5R)-trans-pulegol).
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the key vibrational bands confirms the absolute configuration.
Hypothetical VCD Data for (1R,2R,5R)-trans-Pulegol:
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign |
| ~1450 | + | + |
| ~1370 | - | - |
| ~1250 | + | + |
| ~1100 | - | - |
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This technique involves the formation of diastereomeric esters by reacting the alcohol (this compound) with a chiral derivatizing agent like (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The differing spatial arrangements of the resulting diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the alcohol.
Experimental Protocol:
-
Derivatization: React the purified this compound enantiomer separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine).
-
Purification: Purify the resulting diastereomeric MTPA esters.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of Δδ for different protons can be used to deduce the absolute configuration based on the established Mosher's method model.
Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for an MTPA Ester of a Chiral Alcohol:
| Proton | Expected Sign of Δδ |
| Protons on one side of the MTPA plane | Positive |
| Protons on the other side of the MTPA plane | Negative |
X-ray Crystallography
For a definitive solid-state confirmation, a suitable crystalline derivative of this compound can be analyzed by single-crystal X-ray diffraction.
Experimental Protocol:
-
Derivatization and Crystallization: Prepare a crystalline derivative of this compound (e.g., a benzoate or p-bromobenzoate ester) to facilitate crystallization. Grow single crystals suitable for X-ray analysis.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure and refine the atomic positions. The Flack parameter is a critical value in determining the absolute configuration from the diffraction data. A value close to 0 for a known chirality of a heavy atom confirms the absolute structure of the entire molecule.
Crystallographic Data for a Hypothetical this compound Derivative:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | ~0.0 (for the correct enantiomer) |
Workflow for Absolute Configuration Determination
The logical flow for determining the absolute configuration of a chiral molecule like this compound typically involves a combination of these techniques to provide orthogonal and confirmatory evidence.
This guide highlights the multi-faceted approach required for the robust validation of a molecule's absolute configuration. By combining techniques such as VCD, NMR spectroscopy, and X-ray crystallography, researchers can confidently assign the stereochemistry of complex molecules like this compound, a crucial step in the advancement of chemical and pharmaceutical research.
A Comparative Analysis of the Reactivity of trans-Pulegol and Isopulegol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for the strategic design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of trans-pulegol and isopulegol, two stereoisomers of p-menth-4(8)-en-3-ol, supported by experimental data and detailed protocols.
The spatial orientation of the hydroxyl and isopropenyl groups in this compound and isopulegol significantly influences their chemical behavior. Isopulegol, with its equatorial hydroxyl and isopropenyl groups in the most stable chair conformation, is a key intermediate in the industrial synthesis of (-)-menthol. In contrast, this compound possesses a less common stereochemistry, which can lead to different reactivity profiles. This comparison focuses on key chemical transformations to highlight these differences.
Hydrogenation: A Comparative Overview
Hydrogenation of the exocyclic double bond in pulegol isomers is a critical step in the synthesis of menthol and its various stereoisomers. The stereochemical outcome of this reaction is highly dependent on the starting isomer and the catalytic system employed.
While direct side-by-side comparative studies on the hydrogenation of this compound and isopulegol are not extensively documented, the hydrogenation of (+)-pulegone, a closely related α,β-unsaturated ketone, provides valuable insights into the stereochemical control exerted by the catalyst and reaction conditions. The reduction of pulegone typically proceeds via the formation of pulegol isomers as intermediates.
| Catalyst System | Substrate | Major Products | Product Distribution (%) | Reference |
| Pt/SiO₂ | (+)-Pulegone | (-)-Menthone / (+)-Isomenthone | Not specified | [1][2] |
| Pt-Sn/SiO₂ | (+)-Pulegone | Menthols | Not specified | [3] |
| Cu/Al₂O₃ | (+)-Pulegone | Menthols | Not specified | [2] |
Table 1: Summary of Catalytic Hydrogenation of (+)-Pulegone. The hydrogenation of (+)-pulegone over various catalysts leads to different mixtures of menthone and menthol stereoisomers. The initial reduction of the carbon-carbon double bond is followed by the reduction of the carbonyl group, where the stereochemistry of the intermediate pulegol influences the final menthol isomer distribution.
Experimental Protocol: Catalytic Hydrogenation of (+)-Pulegone
The following protocol is a general representation of the catalytic hydrogenation of pulegone, which can be adapted to compare the reactivity of this compound and isopulegol.
Materials:
-
(+)-Pulegone (or this compound/isopulegol)
-
Solvent (e.g., n-dodecane, n-heptane)
-
Catalyst (e.g., Pt/SiO₂, Pt-Sn/SiO₂, Cu/Al₂O₃)
-
Hydrogen gas
-
Batch reactor system
Procedure:
-
The catalyst is placed in the batch reactor.
-
A solution of the substrate (pulegone, this compound, or isopulegol) in the chosen solvent is added to the reactor.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is carried out at a specific temperature (e.g., 388 K) and hydrogen pressure for a set duration (e.g., 12 hours).[2]
-
After the reaction, the catalyst is filtered off.
-
The product mixture is analyzed by gas chromatography (GC) to determine the product distribution.[2]
Logical Relationship of Pulegone Hydrogenation
The hydrogenation of pulegone to menthol isomers involves a multi-step process where pulegol isomers are key intermediates. The stereochemistry of these intermediates directly impacts the final product distribution.
Caption: Hydrogenation pathway of (+)-pulegone to menthol isomers.
Reactivity in Other Transformations
While quantitative comparative data is scarce, the distinct stereochemistry of this compound and isopulegol suggests different reactivity in other transformations such as electrophilic additions and oxidations. The accessibility of the double bond and the hydroxyl group to reagents will be sterically hindered to different extents in the two isomers, which should translate to differences in reaction rates and product distributions. The stereoelectronic effects arising from the different spatial arrangements of the functional groups can also influence the stability of reaction intermediates and transition states.[4][5][6]
Experimental Workflow for Comparative Reactivity Analysis
To rigorously compare the reactivity of this compound and isopulegol, a standardized experimental workflow is essential.
Caption: Standardized workflow for comparing isomer reactivity.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Pulegol Isomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pulegol isomers is critical for product quality, safety, and efficacy. Cross-validation of analytical methods ensures the reliability and consistency of data, particularly when methods are transferred between laboratories or when different techniques are employed. This guide provides an objective comparison of common analytical methods for pulegol isomer quantification, supported by experimental data and detailed methodologies.
Principles of Analytical Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can produce comparable results.[1][2][3] This is essential when a method is transferred to a different laboratory or when a new method is introduced to replace an existing one. The core principle is to analyze the same set of samples using both the established (reference) and the new (test) method and to compare the results statistically.[1][2][3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which form the basis for cross-validation protocols.[4][5][6][7][8] Key validation parameters that are assessed during cross-validation include accuracy, precision, linearity, range, and specificity.[4][7]
Experimental Workflow for Cross-Validation
The general workflow for the cross-validation of analytical methods for pulegol isomer quantification involves several key stages, from initial method development and validation to the final comparison of results.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
comparative study of biocatalytic vs. chemical synthesis of trans-pulegol
A Comparative Guide to the Synthesis of Pulegol Isomers: Biocatalytic vs. Chemical Approaches
The synthesis of valuable monoterpenoids like pulegol and its isomers is a cornerstone of the flavor, fragrance, and pharmaceutical industries. Traditionally, chemical synthesis has been the primary route for their production. However, with the growing demand for sustainable and green chemical processes, biocatalysis is emerging as a powerful alternative. This guide provides a comparative study of the biocatalytic and chemical synthesis of pulegol isomers, offering insights into their respective methodologies, efficiencies, and environmental impacts.
While a direct biocatalytic route for the synthesis of trans-pulegol from a common precursor like citronellal is not yet well-established in publicly available literature, we can draw a meaningful comparison by examining a representative chemical synthesis of a pulegol isomer, isopulegol, from citronellal, and a biocatalytic transformation of isopulegol using a whole-cell catalyst.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for a representative chemical synthesis of isopulegol and a biocatalytic transformation of (-)-isopulegol.
| Parameter | Chemical Synthesis (Isopulegol from Citronellal) | Biocatalytic Transformation (Hydroxylation of (-)-Isopulegol) |
| Catalyst | Anhydrous Zinc Bromide (ZnBr₂) with Calixarene co-catalyst[1] | Whole cells of Rhodococcus rhodochrous IEGM 1362[2] |
| Substrate | Citronellal | (-)-Isopulegol |
| Product | Isopulegol | 10-hydroxy and 10-carboxy derivatives of (-)-isopulegol[2] |
| Yield | ~70% (isopulegol)[1] | High conversion (qualitative) |
| Selectivity | Diastereomeric ratio of isopulegol to its isomers up to 94:6[1] | Highly regio- and stereoselective hydroxylation[2] |
| Reaction Temperature | 0-5 °C[1] | 28 °C (cultivation temperature) |
| Reaction Time | 3-7 hours (1-2 hours dripping, 2-5 hours heat preservation)[1] | 3-5 days |
| Solvent | Toluene[1] | Aqueous culture medium |
| Catalyst Reusability | Possible with recovery and dehydration of ZnBr₂[1] | Whole-cell catalysts can be reused for several cycles. |
| Environmental Impact | Use of a Lewis acid catalyst and an organic solvent.[3][4][5] | Aqueous medium, biodegradable catalyst; considered a green process.[6] |
Experimental Protocols
Chemical Synthesis: Cyclization of Citronellal to Isopulegol
This protocol is based on the method described in patent CN108484355B.[1]
Materials:
-
Citronellal
-
Anhydrous zinc bromide (ZnBr₂)
-
Calixarene
-
Toluene
-
0.05 mol/l hydrobromic acid aqueous solution
Procedure:
-
In a reaction vessel, dissolve anhydrous zinc bromide and calixarene in toluene.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of citronellal in toluene to the catalyst mixture over 1-2 hours while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to proceed for an additional 2-5 hours at the same temperature.
-
Quench the reaction by adding a 0.05 mol/l aqueous solution of hydrobromic acid.
-
Separate the organic layer.
-
Recover the toluene by distillation.
-
Purify the resulting isopulegol by fractional distillation.
Biocatalytic Transformation: Hydroxylation of (-)-Isopulegol
This protocol is based on the biotransformation of (-)-isopulegol by Rhodococcus rhodochrous IEGM 1362.[2][7]
Materials:
-
Rhodococcus rhodochrous IEGM 1362 strain
-
Nutrient agar medium
-
Mineral salt medium (RS medium)
-
(-)-Isopulegol
-
Ethyl acetate
Procedure:
-
Cultivate the Rhodococcus rhodochrous IEGM 1362 strain on a nutrient agar medium at 28 °C.
-
Inoculate a liquid mineral salt medium with the bacterial culture.
-
Incubate the culture at 28 °C with shaking until a sufficient cell density is reached.
-
Add (-)-isopulegol to the culture medium to initiate the biotransformation.
-
Continue the incubation for 3-5 days at 28 °C with shaking.
-
Monitor the progress of the reaction by taking samples daily and analyzing them by gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, acidify the culture medium and extract the products with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it to obtain the hydroxylated isopulegol derivatives.
Visualizing the Processes
The following diagrams illustrate the workflows and a comparative analysis of the two synthetic approaches.
Caption: Figure 1. A comparison of the experimental workflows for the chemical synthesis of isopulegol and the biocatalytic transformation of (-)-isopulegol.
Caption: Figure 2. A summary of the advantages and disadvantages of chemical synthesis versus biocatalysis for the production of pulegol-related compounds.
Conclusion
The choice between chemical and biocatalytic synthesis of pulegol isomers depends on the specific requirements of the application. Chemical synthesis offers a well-established, high-throughput method with shorter reaction times. However, it often involves harsh conditions, hazardous materials, and can have a greater environmental impact.
Biocatalysis, on the other hand, represents a greener alternative, characterized by mild reaction conditions, high selectivity, and the use of renewable catalysts.[6] While current biocatalytic methods for direct synthesis of this compound are still under development, the successful transformation of related terpenes demonstrates the immense potential of this technology. For researchers and drug development professionals, the high selectivity of biocatalysis is particularly advantageous for producing specific stereoisomers, which is often a critical factor in the bioactivity of pharmaceutical compounds. As research in enzyme engineering and process optimization continues, biocatalysis is poised to play an increasingly important role in the sustainable production of valuable terpenes.
References
- 1. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 2. Biotransformation of (–)-Isopulegol by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 7. Molecular-Genetic Research of Rhodococcus rhodochrous IEGM 1362, an Active (–)-Isopulegol Biotransformer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Stereochemical Nuances of trans-Pulegol and Its Diastereomers
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of trans-pulegol and its diastereomers, offering a clear, data-driven analysis to aid in their identification and differentiation.
Pulegol (C10H18O), a monoterpenoid alcohol, exists as several stereoisomers, each with unique physical, chemical, and biological properties. The spatial arrangement of the hydroxyl, methyl, and isopropylidene groups on the cyclohexane ring gives rise to these different forms. This guide focuses on the spectroscopic distinctions between this compound and its diastereomers, which include cis-pulegol, isopulegol, and neoisopulegol. Diastereomers are stereoisomers that are not mirror images of each other, and thus, they exhibit different physical properties and can be distinguished by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Stereoisomeric Relationships
The diastereomers of pulegol differ in the relative stereochemistry at the chiral centers within the cyclohexanol ring. The relationship between these isomers is visualized in the diagram below.
Caption: Stereoisomeric relationships of pulegol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its diastereomers. These values are compiled from various sources and provide a basis for distinguishing between the isomers.
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | This compound | cis-Pulegol | Isopulegol | Neoisopulegol |
| CH₃ (on ring) | ~0.90 (d) | ~0.95 (d) | ~0.92 (d) | ~0.85 (d) |
| CH (OH) | ~4.0-4.2 (m) | ~4.2-4.4 (m) | ~3.5 (td) | ~4.1 (br s) |
| =C(CH₃)₂ | ~1.65 (s), ~1.75 (s) | ~1.68 (s), ~1.78 (s) | ~1.70 (s) | ~1.72 (s) |
| =CH₂ | - | - | ~4.65 (s), ~4.85 (s) | ~4.70 (s), ~4.80 (s) |
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | This compound | cis-Pulegol | Isopulegol | Neoisopulegol |
| CH₃ (on ring) | ~22.0 | ~21.5 | ~22.2 | ~22.5 |
| C-OH | ~70.0 | ~68.0 | ~71.4 | ~69.8 |
| C=C(CH₃)₂ | ~132.0 | ~131.5 | ~146.8 | ~147.2 |
| =C(CH₃)₂ | ~20.5, ~21.0 | ~20.8, ~21.2 | ~20.9 | ~20.7 |
| =CH₂ | - | - | ~109.5 | ~109.2 |
Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Functional Group | This compound | cis-Pulegol | Isopulegol | Neoisopulegol |
| O-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3500 (broad) | ~3300-3500 (broad) |
| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=C Stretch | ~1670 | ~1670 | ~1645 | ~1645 |
| C-O Stretch | ~1050-1150 | ~1050-1150 | ~1030 | ~1040 |
Mass Spectrometry Data (Key Fragments m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| This compound | 154 | 139, 121, 109, 95, 81 |
| cis-Pulegol | 154 | 139, 121, 109, 95, 81 |
| Isopulegol | 154 | 139, 121, 95, 81, 69 |
| Neoisopulegol | 154 | 139, 121, 95, 81, 69 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used for the analysis of monoterpenoids like pulegol and its diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J-values) in ¹H NMR are reported in Hertz (Hz) and provide information about the connectivity and stereochemical relationships of neighboring protons.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly employed.
-
Sample Preparation: For liquid samples like the pulegol isomers, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used where a small drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with the presence of specific functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., hexane or dichloromethane) before injection.
-
GC Conditions: A capillary column (e.g., DB-5 or HP-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components. Helium is commonly used as the carrier gas.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.
-
Data Analysis: The retention time from the GC helps to separate the isomers, and the mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint.
Conclusion
The spectroscopic data presented provides a robust framework for the differentiation of this compound and its diastereomers. While some spectroscopic features, such as the molecular ion in mass spectrometry, are identical across the isomers, subtle but consistent differences in their NMR chemical shifts and the fingerprint region of their IR spectra allow for their unambiguous identification. These distinctions are critical for applications in drug development, flavor and fragrance industries, and natural product chemistry, where the specific stereoisomer can have a profound impact on biological activity and sensory properties.
Computational Comparison of Transition States Involving trans-Pulegol and cis-Pulegol: A Guide
For: Researchers, scientists, and drug development professionals
Disclaimer: This document is intended to provide a comparative guide based on publicly available research. A comprehensive search of scientific literature and computational chemistry databases was conducted to identify studies that computationally compare the transition states of reactions involving trans-pulegol and cis-pulegol. However, this search did not yield specific studies containing the quantitative data required for a direct comparison of the transition states of these two isomers.
This guide, therefore, outlines the typical methodologies used for such computational comparisons and presents a generalized workflow that would be employed in such a study. This is followed by a discussion of the expected differences in transition states based on the stereochemistry of the pulegol isomers.
General Methodologies for Computational Comparison of Transition States
The comparison of transition states for isomers like trans- and cis-pulegol would typically involve quantum mechanical calculations to determine the reaction pathways and the associated energy barriers. The general protocol for such a study is outlined below.
1.1 Computational Protocol
A typical computational study to compare the transition states of trans- and cis-pulegol would involve the following steps:
-
Conformational Search: A thorough conformational search of the reactant molecules (this compound and cis-pulegol) and the expected products would be performed using a molecular mechanics force field (e.g., MMFF) to identify the lowest energy conformers.
-
Geometry Optimization: The geometries of the lowest energy conformers of the reactants, products, and any intermediates would be optimized using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).
-
Transition State Searching: Transition state structures connecting the reactants and products would be located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures (reactants, products, intermediates, and transition states) at the same level of theory. This is to confirm that reactants, products, and intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set or a more sophisticated method (e.g., coupled cluster theory).
-
Solvation Effects: If the reaction is performed in a solvent, the effect of the solvent would be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
The logical workflow for such a computational study is depicted in the diagram below.
Caption: Generalized computational workflow for comparing reaction transition states.
Expected Stereochemical Influence on Transition States
While specific data is unavailable, the stereochemical differences between trans- and cis-pulegol would be expected to significantly influence the transition states of their reactions. The key difference lies in the relative orientation of the isopropyl and methyl groups on the cyclohexane ring.
-
In This compound , the isopropyl and methyl groups are on opposite sides of the ring, leading to a more sterically accessible hydroxyl group and adjacent protons.
-
In cis-pulegol , these groups are on the same side, which can lead to increased steric hindrance.
This difference in steric hindrance would likely result in:
-
Different Transition State Geometries: The approach of a reactant to the pulegol molecule would be different, leading to distinct transition state geometries. For example, in an elimination reaction, the dihedral angle required for the transition state might be more easily achieved in one isomer than the other.
-
Different Activation Energies: The steric strain in the transition state is expected to be higher for reactions involving the more hindered cis-isomer, leading to a higher activation energy compared to the trans-isomer for the same reaction.
A hypothetical reaction pathway comparing the two isomers is illustrated below.
Caption: Hypothetical reaction pathways for cis- and this compound.
Conclusion
A direct computational comparison of the transition states involving this compound and cis-pulegol is a nuanced research question that, based on a thorough literature search, has not been explicitly addressed in publicly available studies. However, by employing standard computational chemistry protocols, such a comparison is feasible. The expected outcome would be that the stereochemical differences between the two isomers, particularly the steric environment around the reactive centers, would lead to distinct transition state geometries and activation energies. Future computational studies are encouraged to explore this specific comparison to provide quantitative insights that would be valuable for understanding the reactivity of these important natural products.
References
- 1. sciencetechindonesia.com [sciencetechindonesia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cyclisation of citronellal over heterogeneous inorganic fluorides—highly chemo- and diastereoselective catalysts for (±)-isopulegol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of trans-Pulegol in a Laboratory Setting
The proper disposal of trans-Pulegol, a terpene alcohol utilized in research and development, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general hazardous waste regulations and promoting a secure laboratory environment for scientists and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound and related isomers. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, Isopulegol, indicates that it is a combustible liquid, harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use eye protection, such as safety glasses or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if mists are generated, use respiratory protection.[2]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when handling the substance.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for Isopulegol, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid[2] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] The following protocol outlines a general procedure for laboratory personnel.
1. Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solvent.[8]
-
Do not mix this compound waste with incompatible materials such as acids, bases, or oxidizers.[8]
-
Collect aqueous waste separately from organic solvent waste.[9]
2. Containerization:
-
Use a designated, leak-proof container made of a material compatible with organic solvents (e.g., glass or polyethylene).[4][10][11] Do not use metal containers.[10]
-
The container must be clearly labeled with a "HAZARDOUS WASTE" tag.[4][10]
-
The label should include the chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Flammable," "Irritant").[10]
-
Do not fill the container to more than 90% capacity to allow for expansion.[4][8]
-
Ensure the outside of the container is clean and dry.[10]
3. Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA).[12]
-
The SAA should be in a well-ventilated, cool, and dark place, away from sources of ignition.[1]
-
Store flammable waste in an explosion-resistant solvent cabinet.[10]
-
Secondary containment should be used to prevent spills.[4]
4. Disposal and Transport:
-
Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[7][13]
-
A hazardous waste manifest is required to track the waste from the point of generation to its final destination.[7][14]
-
Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and disposal of the waste container.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vigon.com [vigon.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory waste disposal [delloyd.50megs.com]
- 11. ic.ptb.de [ic.ptb.de]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. dec.ny.gov [dec.ny.gov]
Essential Safety and Operational Guide for Handling trans-Pulegol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-pulegol. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound and its isomers present several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any work.
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement | Primary Risk |
| Combustible Liquid | H227: Combustible liquid | Fire hazard when exposed to heat or ignition sources.[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Toxic effects if ingested.[1][2][3] |
| Skin Irritation | H315: Causes skin irritation | Can cause redness, pain, and inflammation upon skin contact.[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant eye damage upon contact.[1][2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction | May lead to an allergic response after skin contact. |
| Respiratory Irritation | H335: May cause respiratory irritation | Vapors or mists can irritate the respiratory tract.[1][3] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Poses a long-term threat to aquatic ecosystems.[4] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the primary control measure to prevent direct exposure. The following table outlines the minimum PPE requirements for handling this compound.
Required Personal Protective Equipment:
| Protection Type | PPE Specification | Standard of Compliance |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] Gloves must be inspected for integrity before each use.[3] | EN 374 (Europe) or ASTM F739 (USA) for chemical resistance. |
| Eye & Face Protection | Chemical splash goggles or safety glasses with side shields . A face shield must be worn in conjunction with goggles when there is a significant risk of splashing.[1][3] | ANSI Z87.1 (USA)[7] or EN 166 (Europe).[3] |
| Body Protection | A laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[1] | N/A |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is required. | NIOSH (USA) or EN 14387 (Europe). |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety is maintained throughout the workflow.
A. Before Handling:
-
Verify Ventilation: Confirm that the work area, preferably a certified chemical fume hood, has adequate ventilation.
-
Inspect PPE: Carefully inspect all PPE for damage, contamination, or expiration.[3] Do not use compromised equipment.
-
Prepare Materials: Assemble all necessary equipment and reagents. Ensure an appropriate spill kit is readily accessible.
-
Review Procedures: Read and understand the Safety Data Sheet (SDS) and the experimental protocol before starting.
B. During Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Dispense Carefully: Open and dispense the chemical slowly to minimize splashing or aerosol generation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][8]
-
Maintain Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small drips.
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use.[1][8][9]
C. After Handling:
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, using the proper technique.
-
Dispose of Waste: Dispose of all contaminated materials and excess this compound according to the disposal plan.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1][3]
Logistical Plan: Spill and Emergency Procedures
Immediate and correct response to an emergency is crucial.
A. Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Use an inert, absorbent material (e.g., sand, vermiculite, or a commercial sorbent) to contain the spill.[2][9] Do not use combustible materials like sawdust.
-
Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][9]
-
Decontaminate Area: Clean the spill area thoroughly.
B. First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation or a rash occurs.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2][3][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[2][3][9] Seek immediate medical attention.
Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4]
-
Containerization: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Labeling: Label the waste container as "Hazardous Waste" and include the full chemical name ("this compound").
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[2][9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Handle the cleaned container as specified by institutional guidelines.
Mandatory Visualization: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. vigon.com [vigon.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. eshop.paramo.cz [eshop.paramo.cz]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. scandiagear.com [scandiagear.com]
- 7. ehs.msu.edu [ehs.msu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
